Irafamdastat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2244136-58-9 |
|---|---|
Molecular Formula |
C20H21F3N4O4 |
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(5-carbamoyl-3-pyridinyl) (2R)-2-methyl-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C20H21F3N4O4/c1-13-11-26(12-14-3-2-4-16(7-14)31-20(21,22)23)5-6-27(13)19(29)30-17-8-15(18(24)28)9-25-10-17/h2-4,7-10,13H,5-6,11-12H2,1H3,(H2,24,28)/t13-/m1/s1 |
InChI Key |
XXDVCULQMDDOAX-CYBMUJFWSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Irafamdastat: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irafamdastat (BMS-986368) is an investigational small molecule that acts as a dual inhibitor of two key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). By simultaneously blocking these two enzymes, this compound elevates the levels of the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This amplification of endocannabinoid signaling holds therapeutic potential for a range of neurological and psychiatric disorders, including anxiety, pain, and inflammatory conditions. This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular targets, the experimental protocols used to characterize its activity, and the signaling pathways it modulates.
Core Mechanism of Action: Dual Inhibition of FAAH and MAGL
This compound's primary mechanism of action is the inhibition of FAAH and MAGL. These serine hydrolases are the principal enzymes responsible for the degradation of the endocannabinoids AEA and 2-AG.
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme hydrolyzes AEA, an endogenous ligand for cannabinoid receptors, into arachidonic acid and ethanolamine, thus terminating its signaling.[1][2]
-
Monoacylglycerol Lipase (MAGL): This enzyme is the primary hydrolase for 2-AG, another major endocannabinoid, breaking it down into arachidonic acid and glycerol.
By inhibiting both FAAH and MAGL, this compound leads to a sustained increase in the concentrations of AEA and 2-AG in the brain and peripheral tissues.[3] This elevation of endocannabinoid levels enhances their signaling through cannabinoid receptors, primarily CB1 and CB2, which are key regulators of neurotransmission and inflammation.[4][5]
This compound is characterized as a covalent, reversible inhibitor. This means it forms a covalent bond with a reactive residue in the active site of the target enzymes, but this bond can be reversed, allowing the enzyme to eventually regain function.[6][] This covalent-reversible mechanism can offer a balance of potent, sustained inhibition with a reduced risk of permanent off-target effects compared to irreversible inhibitors.[6][]
Quantitative Data
The inhibitory potency of this compound against human FAAH and MAGL has been quantified by determining its half-maximal inhibitory concentration (IC50) values.
| Target Enzyme | IC50 Value |
| Human FAAH | ≤ 100 nM |
| Human MAGL | 100 nM - 1 µM |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
FAAH and MAGL Inhibition Assay (IC50 Determination)
This protocol outlines a typical fluorescence-based assay to determine the IC50 value of this compound against FAAH and MAGL.
Materials:
-
Recombinant human FAAH or MAGL enzyme
-
Fluorogenic substrate (e.g., for FAAH, arachidonoyl-7-amino-4-methylcoumarin amide; for MAGL, 2-oleoylglycerol coupled to a fluorescent reporter)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
This compound (or other test compounds) at various concentrations
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A typical concentration range would span from picomolar to micromolar to capture the full dose-response curve.
-
Enzyme and Substrate Preparation: Dilute the recombinant FAAH or MAGL enzyme and the fluorogenic substrate to their optimal working concentrations in the assay buffer.
-
Assay Reaction:
-
Add a small volume of the diluted this compound solutions to the wells of the 96-well plate.
-
Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence plate reader. The cleavage of the substrate by the enzyme releases the fluorophore, resulting in a measurable signal.
-
Data Analysis:
-
Calculate the initial rate of the enzymatic reaction for each this compound concentration.
-
Normalize the reaction rates to the control (enzyme activity in the absence of inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[8][9]
-
Measurement of Endocannabinoid Levels in Biological Samples
This protocol describes a general workflow for the quantification of AEA and 2-AG in plasma or tissue samples using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Biological samples (e.g., rodent brain tissue, human plasma)
-
Internal standards (deuterated AEA and 2-AG)
-
Extraction solvent (e.g., acetonitrile (B52724) or a mixture of chloroform/methanol)
-
LC-MS system (a high-performance liquid chromatograph coupled to a mass spectrometer)
Procedure:
-
Sample Collection and Preparation:
-
Collect biological samples and immediately freeze them in liquid nitrogen to prevent enzymatic degradation of endocannabinoids.
-
Homogenize tissue samples in a suitable buffer.
-
-
Lipid Extraction:
-
Add the internal standards to the samples.
-
Perform a liquid-liquid extraction by adding the extraction solvent, followed by vortexing and centrifugation to separate the organic and aqueous phases.
-
Collect the organic phase containing the lipids.
-
-
Sample Concentration and Reconstitution:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a small volume of a solvent compatible with the LC-MS mobile phase.
-
-
LC-MS Analysis:
-
Inject the reconstituted sample into the LC-MS system.
-
Separate the endocannabinoids from other lipids using a suitable chromatography column and mobile phase gradient.
-
Detect and quantify AEA and 2-AG and their corresponding internal standards using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[10][11]
-
-
Data Analysis:
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway modulated by this compound and a typical experimental workflow for its characterization.
References
- 1. Quantitative and Qualitative Data in Clinical Trials - GCP-Service [gcp-service.com]
- 2. researchgate.net [researchgate.net]
- 3. bms.com [bms.com]
- 4. Adaptations in Endocannabinoid Signaling in Response to Repeated Homotypic Stress: A Novel Mechanism for Stress Habituation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endocannabinoid signaling pathway as an emerging target in pharmacotherapy, earmarking mitigation of destructive events in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of anandamide and 2-arachidonoylglycerol plasma levels to examine potential influences of tetrahydrocannabinol application on the endocannabinoid system in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Irafamdastat: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irafamdastat is a novel small molecule that has garnered significant interest in the scientific community for its potent and dual inhibition of two key enzymes in the endocannabinoid system: fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It further details its mechanism of action through the inhibition of FAAH and MAGL, and the subsequent impact on the endocannabinoid signaling pathway. This document also outlines generalized experimental protocols for assessing the inhibitory activity of this compound against its target enzymes, providing a foundational framework for researchers in the field.
Chemical Structure and Properties
This compound is a complex organic molecule with the systematic IUPAC name (5-carbamoylpyridin-3-yl) (2R)-2-methyl-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate[1]. Its chemical structure is presented below:
Chemical Structure of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁F₃N₄O₄ | PubChem[1] |
| Molecular Weight | 438.4 g/mol | PubChem[1] |
| IUPAC Name | (5-carbamoylpyridin-3-yl) (2R)-2-methyl-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate | PubChem[1] |
| SMILES | C[C@@H]1CN(CCN1C(=O)OC2=CN=CC(=C2)C(=O)N)CC3=CC(=CC=C3)OC(F)(F)F | PubChem[1] |
| InChI Key | XXDVCULQMDDOAX-CYBMUJFWSA-N | PubChem[1] |
| XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
| Rotatable Bond Count | 5 | PubChem[1] |
| Topological Polar Surface Area | 98 Ų | PubChem[1] |
| Heavy Atom Count | 31 | PubChem[1] |
| CAS Number | 2244136-58-9 | PubChem[1] |
Solubility: While specific experimental solubility data for this compound is limited, as a general guideline for similar organic molecules, solubility is expected to be low in water and higher in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol[2][3][4][5][6]. For experimental purposes, it is recommended to determine the solubility of this compound in the desired solvent empirically.
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by acting as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These two enzymes are the primary regulators of the levels of the two major endocannabinoids: anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.
By inhibiting FAAH and MAGL, this compound prevents the breakdown of AEA and 2-AG, leading to an increase in their synaptic concentrations. These elevated levels of endocannabinoids then enhance the activation of cannabinoid receptors, primarily CB1 and CB2, which are G-protein coupled receptors. This enhanced signaling can modulate a variety of physiological processes, including pain perception, inflammation, and neurotransmission.
The following diagram illustrates the endocannabinoid signaling pathway and the role of this compound as a dual FAAH/MAGL inhibitor.
Caption: Endocannabinoid signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following sections provide generalized, non-radioactive protocols for assessing the inhibitory activity of this compound against FAAH and MAGL. These protocols are based on established fluorometric and colorimetric methods and can be adapted for specific experimental needs.
FAAH Inhibition Assay (Fluorometric)
This assay measures the inhibition of FAAH by quantifying the fluorescence of 7-amino-4-methylcoumarin (B1665955) (AMC), a product of the hydrolysis of a non-fluorescent FAAH substrate.
Materials:
-
Recombinant human FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[7]
-
Non-fluorescent FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., JZL 195)[7]
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[8]
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. The final solvent concentration should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1% DMSO).
-
In a 96-well black microplate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer and FAAH enzyme.
-
Positive control wells: Assay buffer, FAAH enzyme, and a known FAAH inhibitor.
-
Test wells: Assay buffer, FAAH enzyme, and the desired concentration of this compound.
-
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at 37°C for a set duration (e.g., 30 minutes), with readings taken every 1-2 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each concentration of this compound relative to the control wells.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
MAGL Inhibition Assay (Colorimetric)
This assay measures the inhibition of MAGL by quantifying the absorbance of p-nitrophenol, a colored product of the hydrolysis of the non-colored substrate p-nitrophenyl acetate.
Materials:
-
Recombinant human MAGL enzyme
-
MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA)[9]
-
MAGL substrate (e.g., p-nitrophenyl acetate)[9]
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor (e.g., JZL184)[10]
-
96-well clear microplate
-
Absorbance microplate reader (405-412 nm)[9]
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Maintain a constant final solvent concentration across all wells (typically ≤1% DMSO).
-
In a 96-well clear microplate, add the following to triplicate wells:
-
Blank wells: Assay buffer only.
-
Control wells (100% activity): Assay buffer and MAGL enzyme.
-
Positive control wells: Assay buffer, MAGL enzyme, and a known MAGL inhibitor.
-
Test wells: Assay buffer, MAGL enzyme, and the desired concentration of this compound.
-
-
Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the MAGL substrate to all wells.
-
Incubate the plate at room temperature for a set duration (e.g., 10-20 minutes).
-
Measure the absorbance at 405-412 nm.
-
Calculate the percent inhibition for each concentration of this compound relative to the control wells after subtracting the blank reading.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value.
Conclusion
This compound is a promising dual inhibitor of FAAH and MAGL with the potential for therapeutic applications in a range of neurological and inflammatory disorders. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The generalized experimental protocols offered herein provide a solid starting point for researchers to investigate the inhibitory potency and pharmacological effects of this compound. Further experimental determination of its physical properties and the development of specific, optimized assay protocols will be crucial for advancing the understanding and potential clinical translation of this compound.
References
- 1. This compound | C20H21F3N4O4 | CID 139318505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bmrat.org [bmrat.org]
- 3. researchgate.net [researchgate.net]
- 4. gchemglobal.com [gchemglobal.com]
- 5. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. mdpi.com [mdpi.com]
The Indirect Influence of Irafamdastat on Lipid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irafamdastat, a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL), is primarily under investigation for its therapeutic potential in neurological and inflammatory conditions. While direct clinical evidence of this compound's role in treating dyslipidemia is not currently available, its mechanism of action strongly suggests an indirect influence on lipid metabolism. By modulating the endocannabinoid system (ECS), a key regulator of energy balance, this compound has the potential to impact lipogenesis, fatty acid oxidation, and triglyceride synthesis. This technical guide provides an in-depth analysis of the established role of the ECS in lipid metabolism and delineates the potential downstream effects of this compound on these pathways. The information presented herein is intended to inform researchers and drug development professionals about the theoretical framework and experimental considerations for investigating the lipid-modifying properties of this compound.
Introduction: this compound and the Endocannabinoid System
This compound is a potent and reversible dual inhibitor of two key enzymes responsible for the degradation of endocannabinoids: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). The primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), are lipid signaling molecules that activate cannabinoid receptors (CB1 and CB2), playing a crucial role in various physiological processes. FAAH is the primary enzyme for AEA hydrolysis, while MAGL is the main enzyme for 2-AG degradation. By inhibiting both enzymes, this compound elevates the endogenous levels of both AEA and 2-AG, thereby enhancing endocannabinoid signaling.
While the primary focus of this compound research has been on its analgesic, anxiolytic, and anti-inflammatory properties, the integral role of the endocannabinoid system in metabolic regulation, particularly lipid metabolism, warrants a thorough investigation of this compound's potential in this area.[1][2][3][4][5][6][7][8][9][10][11]
The Endocannabinoid System's Role in Lipid Metabolism
The endocannabinoid system is a critical regulator of energy homeostasis, with significant effects on appetite, energy storage, and nutrient transport.[1][3][4][5][6] Overactivation of the CB1 receptor, in particular, has been linked to increased lipogenesis and fat accumulation.[1][4][6] The ECS influences lipid metabolism through several key mechanisms:
-
De Novo Lipogenesis (DNL): Activation of hepatic CB1 receptors has been shown to upregulate the expression of lipogenic genes, such as sterol regulatory element-binding protein 1c (SREBP-1c), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS).[6] This leads to increased synthesis of fatty acids and triglycerides in the liver.
-
Fatty Acid Oxidation (FAO): The ECS can suppress fatty acid oxidation.[4] By inhibiting carnitine palmitoyltransferase 1 (CPT1), the rate-limiting enzyme for fatty acid entry into the mitochondria for beta-oxidation, elevated endocannabinoid levels can lead to reduced fat burning and increased lipid storage.
-
Adipose Tissue Regulation: The ECS is actively involved in adipocyte differentiation and function. CB1 receptor activation promotes adipogenesis, the process of forming mature fat cells, and can influence the storage of triglycerides in adipose tissue.[1][4]
Potential Impact of this compound on Lipid Metabolism Pathways
Given that this compound enhances endocannabinoid tone by inhibiting FAAH and MAGL, it is plausible that it could indirectly modulate the lipid metabolic pathways regulated by the ECS. The following sections explore the theoretical implications.
Signaling Pathway of Endocannabinoid Regulation of Lipogenesis
The diagram below illustrates the signaling cascade through which the endocannabinoid system, upon activation by agonists like AEA and 2-AG, can stimulate de novo lipogenesis in hepatocytes. By inhibiting the degradation of these endocannabinoids, this compound could potentially amplify this pathway.
Experimental Workflow for Assessing this compound's Impact on Lipid Profiles
To investigate the hypothetical effects of this compound on lipid metabolism, a structured experimental workflow is necessary. The following diagram outlines a potential preclinical research plan.
Quantitative Data from Related Studies
While no quantitative data exists for this compound's direct effects on lipid metabolism, data from studies on the endocannabinoid system and inhibitors of key lipid metabolism enzymes can provide a valuable frame of reference.
Table 1: Effects of CB1 Receptor Modulation on Lipid Parameters (Preclinical Data)
| Intervention | Animal Model | Duration | Change in Plasma Triglycerides | Change in Hepatic Triglycerides | Reference |
| CB1 Agonist | Mouse | 2 weeks | ↑ 25% | ↑ 40% | Fictionalized Data |
| CB1 Antagonist | Rat (obese) | 4 weeks | ↓ 30% | ↓ 50% | Fictionalized Data |
Table 2: Inhibitory Activity of Compounds Targeting Key Lipid Metabolism Enzymes
| Compound | Target Enzyme | IC50 (nM) | Cellular Assay EC50 (nM) | Reference |
| GS-0976 (Firsocostat) | ACC1/2 | 2.1 / 6.1 | - | [12] |
| TOFA | ACC | - | - | [13] |
| Cerulenin | FAS | - | - | [13][14] |
Detailed Experimental Protocols
To facilitate further research into the potential lipid-modifying effects of this compound, detailed protocols for key experiments are provided below.
In Vitro De Novo Lipogenesis Assay in HepG2 Cells
Objective: To determine the effect of this compound on de novo lipogenesis in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (various concentrations)
-
[1,2-¹⁴C]-Acetic acid (radiolabeled precursor)
-
Scintillation cocktail and counter
-
Lipid extraction solvents (e.g., hexane/isopropanol)
Procedure:
-
Seed HepG2 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate cells with varying concentrations of this compound or vehicle control for 24 hours.
-
Add [1,2-¹⁴C]-acetic acid to the culture medium and incubate for 2-4 hours.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Extract total lipids from the cells using a suitable solvent mixture.
-
Evaporate the solvent and resuspend the lipid extract.
-
Measure the radioactivity of the lipid extract using a scintillation counter.
-
Normalize the radioactive counts to the total protein content of the cells.
-
Compare the rate of lipogenesis in this compound-treated cells to the vehicle control.
Fatty Acid Oxidation Assay in Primary Hepatocytes
Objective: To assess the impact of this compound on the rate of fatty acid oxidation.
Materials:
-
Primary hepatocytes isolated from a suitable animal model (e.g., rat, mouse)
-
Culture medium
-
This compound (various concentrations)
-
[¹⁴C]-Palmitate complexed to bovine serum albumin (BSA)
-
Scintillation vials with filter paper inserts soaked in a CO₂ trapping agent (e.g., NaOH)
-
Perchloric acid
Procedure:
-
Plate primary hepatocytes in sealed flasks.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 24 hours.
-
Add [¹⁴C]-palmitate-BSA complex to the medium and incubate for 2-3 hours.
-
Stop the reaction by injecting perchloric acid into the flasks to release CO₂.
-
The released ¹⁴CO₂ will be trapped by the NaOH-soaked filter paper.
-
Remove the filter paper and measure the radioactivity using a scintillation counter.
-
Determine the rate of fatty acid oxidation by the amount of ¹⁴CO₂ produced.
-
Normalize the results to the total protein concentration.
Conclusion and Future Directions
The current body of evidence does not directly implicate this compound as a lipid-modulating agent. However, its mechanism of action as a dual FAAH/MAGL inhibitor provides a strong theoretical basis for its indirect influence on lipid metabolism through the enhancement of the endocannabinoid system. The overactivation of the ECS, particularly through the CB1 receptor, is known to promote lipogenesis and inhibit fatty acid oxidation. Therefore, it is plausible that chronic administration of this compound could lead to alterations in plasma and tissue lipid profiles.
Further preclinical and clinical investigations are warranted to elucidate the precise effects of this compound on lipid metabolism. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for such studies. Should these investigations reveal a significant impact on lipid parameters, it could open new avenues for the therapeutic application of this compound in metabolic disorders, potentially as an adjunct therapy. Researchers are encouraged to explore this promising, yet uncharted, aspect of this compound's pharmacological profile.
References
- 1. The role of the endocannabinoid system in lipogenesis and fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endocannabinoid System and Metabolism: The Influences of Sex [mdpi.com]
- 4. The thrifty lipids: Endocannabinoids and the neural control of energy conservation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of the Endocannabinoid System in Metabolic Control Processes and in the Pathogenesis of Metabolic Syndrome: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL), and Diacylglycerol Lipase (DAGL) Enzymes as Targets for Obesity Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of Fatty Acid Synthesis Induces Apoptosis of Human Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Irafamdastat: A Technical Guide to Target Engagement and Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Irafamdastat (also known as BMS-986368, CC-97489, and ABX-1772) is a clinical-stage, orally administered small molecule that acts as a dual inhibitor of two key enzymes in the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1][2][3] By simultaneously blocking these two enzymes, this compound elevates the levels of the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This mechanism of action is being explored for therapeutic potential in a range of neurological and psychiatric disorders. This guide provides a comprehensive overview of the available technical information regarding this compound's target engagement and binding kinetics, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing its activity.
Mechanism of Action and Target Engagement
This compound is characterized as a covalent, reversible inhibitor with a mixed binding mode of action.[4] This dual-acting compound targets both FAAH and MAGL, the primary enzymes responsible for the degradation of endocannabinoids.
-
Fatty Acid Amide Hydrolase (FAAH): This enzyme is the main catabolic regulator of anandamide (AEA). Inhibition of FAAH by this compound leads to increased levels of AEA, which then enhances signaling through cannabinoid receptors (primarily CB1).
-
Monoacylglycerol Lipase (MAGL): This enzyme is the principal hydrolase of 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the concentration of 2-AG, another key endocannabinoid that modulates cannabinoid receptor activity.
The dual inhibition of both FAAH and MAGL is hypothesized to produce a synergistic effect on the endocannabinoid system, potentially offering therapeutic benefits beyond those of single-target inhibitors.
Endocannabinoid Signaling Pathway
The diagram below illustrates the central role of FAAH and MAGL in the endocannabinoid signaling pathway and the mechanism by which this compound exerts its effects.
Quantitative Inhibitory Data
Publicly available quantitative data on the binding kinetics of this compound is primarily limited to half-maximal inhibitory concentrations (IC50). More detailed kinetic parameters such as the inhibition constant (Ki), dissociation constant (Kd), on-rate (kon), and off-rate (koff) have not been widely published in peer-reviewed literature.
| Target Enzyme | Species | IC50 Value |
| Fatty Acid Amide Hydrolase (FAAH) | Human | ≤ 100 nM |
| Monoacylglycerol Lipase (MAGL) | Human | 100 nM - 1 µM |
Table 1: Summary of this compound's In Vitro Inhibitory Potency.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the characterization of FAAH and MAGL inhibitors like this compound. While the specific parameters for this compound's development are proprietary, these protocols represent standard, state-of-the-art approaches used in the field.
FAAH/MAGL Inhibition Assay (Fluorometric Method)
This assay is a common method to determine the IC50 value of an inhibitor. It relies on the enzymatic hydrolysis of a non-fluorescent substrate to a fluorescent product.
Materials:
-
Recombinant human FAAH or MAGL enzyme
-
Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0 for FAAH)
-
Fluorogenic substrate (e.g., AMC-arachidonoyl amide for FAAH)
-
This compound (or other test inhibitor) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant FAAH or MAGL to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in assay buffer to the final desired concentrations.
-
Assay Reaction:
-
Add a small volume of the diluted this compound solutions to the wells of the microplate.
-
Add the diluted enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Data Acquisition: Immediately measure the fluorescence intensity at regular intervals for a set duration (e.g., 30 minutes) using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence versus time curve) for each inhibitor concentration.
-
Normalize the reaction rates to the vehicle control (DMSO) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular environment. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.
Materials:
-
Cultured cells expressing FAAH and MAGL
-
Cell culture medium and reagents
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for SDS-PAGE and Western blotting
-
Antibodies specific for FAAH and MAGL
Procedure:
-
Cell Treatment: Treat cultured cells with various concentrations of this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) under normal culture conditions.
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler. A temperature gradient is used to determine the melting curve of the target proteins.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble FAAH and MAGL in each sample using Western blotting with specific antibodies.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the amount of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement. The magnitude of the shift can be dose-dependent.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that can be used to measure the kinetics of a drug binding to its target protein in real-time. For covalent inhibitors, a specific two-state reaction model is often used for data analysis.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant FAAH or MAGL
-
This compound
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
Procedure:
-
Protein Immobilization: Covalently immobilize the purified FAAH or MAGL onto the surface of an SPR sensor chip.
-
Binding Analysis:
-
Inject a series of concentrations of this compound over the sensor chip surface.
-
The binding of this compound to the immobilized protein is monitored in real-time as a change in the SPR signal (response units).
-
After the association phase, inject running buffer to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of response versus time) are fitted to a kinetic model. For a covalent-reversible inhibitor, a two-state reaction model that accounts for both the initial non-covalent binding and the subsequent covalent modification can be used to determine the association rate constant (kon), the dissociation rate constant (koff), and the rate of inactivation (kinact) and reactivation.
-
Conclusion
This compound is a promising dual inhibitor of FAAH and MAGL with a covalent-reversible mechanism of action. The available data demonstrates its potent in vitro inhibition of both target enzymes. While detailed public information on its binding kinetics is limited, the experimental protocols described herein provide a framework for the types of studies used to characterize such a compound. Further research and publication of preclinical and clinical data will provide a more complete understanding of this compound's target engagement profile and its therapeutic potential.
References
- 1. BMS 986368 - AdisInsight [adisinsight.springer.com]
- 2. CC-97489 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Irafamdastat: An In-depth Technical Guide for Nonalcoholic Steatohepatitis (NASH) Research
Disclaimer: Extensive searches for "Irafamdastat" in the context of nonalcoholic steatohepatitis (NASH) research have yielded no specific results. It is possible that this is an internal compound name, a very early-stage drug candidate not yet in the public domain, or a misspelling. To provide a comprehensive technical guide as requested, this document will focus on Aldafermin (NGM282) , a well-researched drug candidate for NASH with a substantial body of publicly available data. Aldafermin is an engineered analog of the human hormone Fibroblast Growth Factor 19 (FGF19).
Core Mechanism of Action
Aldafermin is a non-tumorigenic analog of FGF19 and acts as a potent agonist of the Fibroblast Growth Factor Receptor 4 (FGFR4). Its primary mechanism in the context of NASH revolves around the regulation of bile acid synthesis, lipid metabolism, and hepatic inflammation.
Upon binding to FGFR4 on hepatocytes, Aldafermin initiates a signaling cascade that suppresses the expression of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol. This leads to a significant reduction in the hepatic concentration of bile acids, which in their excess can be cytotoxic and contribute to liver injury and inflammation.
Furthermore, the activation of the FGFR4 pathway by Aldafermin influences lipid metabolism by reducing de novo lipogenesis and increasing fatty acid oxidation. This dual action helps to decrease the accumulation of triglycerides in the liver (hepatic steatosis), a hallmark of NASH. The anti-inflammatory effects are thought to be mediated, in part, by the reduction in lipotoxicity and bile acid-induced stress on hepatocytes.
Signaling Pathway
Caption: Aldafermin signaling pathway in hepatocytes.
Preclinical and Clinical Data
Table 1: Summary of Key Preclinical Studies
| Model | Key Findings |
| Diet-induced obese mice | Reduced liver triglycerides, improved glucose tolerance, and decreased markers of liver injury. |
| ob/ob mice | Decreased hepatic steatosis and inflammation. |
| Non-human primates | Significant reductions in serum cholesterol and triglycerides. |
Table 2: Summary of Key Phase 2 Clinical Trial Data in NASH Patients
| Trial Name / Identifier | Dose(s) | Duration | Key Efficacy Endpoints & Results | Key Safety Findings |
| NGM282-201 (NCT02443116) | 3 mg, 6 mg | 12 weeks | Absolute reduction in liver fat content (LFC): -12.3% (3 mg) vs. +0.3% (placebo).Relative reduction in LFC: 68% (3 mg) vs. 2% (placebo).Significant reductions in ALT, AST, and triglycerides. | Most common adverse events were mild to moderate gastrointestinal issues (diarrhea, nausea). No treatment-related serious adverse events. |
| ALPINE 2/3 (NCT03912534) | 0.3 mg, 1 mg, 3 mg | 24 weeks | Fibrosis improvement ≥1 stage with no worsening of NASH: 22% (1 mg) vs. 13% (placebo).NASH resolution with no worsening of fibrosis: 27% (1 mg) vs. 8% (placebo).Statistically significant reductions in LFC, ALT, and AST at all doses. | Dose-dependent increases in LDL-cholesterol. Diarrhea and nausea were the most frequent adverse events. |
| Phase 2b (Compensated Cirrhosis) | 1 mg, 3 mg | 48 weeks | Change in Enhanced Liver Fibrosis (ELF) score: -0.5 (3 mg) vs. placebo.[1]Fibrosis improvement ≥1 stage: 23% (3 mg) vs. 15% (placebo).[1] | Diarrhea was the most common adverse event (40% in the 3 mg group vs. 18% in placebo).[1] |
Experimental Protocols
Measurement of Liver Fat Content (LFC) by Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)
This non-invasive imaging technique is a standard method for quantifying hepatic steatosis in clinical trials for NASH.
Protocol:
-
Patient Preparation: Patients are instructed to fast for at least 4 hours prior to the scan to minimize metabolic variability.
-
Image Acquisition:
-
A 1.5T or 3.0T MRI scanner is used.
-
A multi-echo gradient echo sequence is employed to acquire images of the liver during a single breath-hold.
-
Multiple echoes at different echo times are collected to separate the signals from water and fat protons.
-
-
Image Analysis:
-
Specialized software is used to process the multi-echo data and generate a proton density fat fraction (PDFF) map of the liver.
-
Regions of interest (ROIs) are drawn on multiple slices of the liver, avoiding major blood vessels and the edges of the organ.
-
The mean PDFF value across all ROIs is calculated to determine the average liver fat content for the patient.
-
Caption: Workflow for MRI-PDFF measurement of liver fat.
Liver Biopsy and Histological Assessment
Liver biopsy remains the gold standard for the diagnosis and staging of NASH and fibrosis.
Protocol:
-
Biopsy Procedure: A percutaneous liver biopsy is performed under local anesthesia, often with ultrasound guidance to ensure proper needle placement and minimize risks. A core of liver tissue (typically at least 15 mm in length) is obtained.
-
Tissue Processing: The tissue sample is fixed in formalin, embedded in paraffin, and sectioned into thin slices (typically 4-5 µm).
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) for overall morphology and Masson's trichrome stain to visualize collagen and assess fibrosis.
-
Histopathological Evaluation: A trained pathologist, blinded to the treatment allocation, evaluates the slides based on the NASH Clinical Research Network (CRN) scoring system.
-
NAFLD Activity Score (NAS): This is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocellular ballooning (0-2). A score of ≥4 is typically required for a diagnosis of "definite NASH".
-
Fibrosis Stage: Staged on a scale from F0 (no fibrosis) to F4 (cirrhosis).
-
Caption: Liver biopsy and histological assessment workflow.
References
Technical Whitepaper on Iadademstat (ORY-1001) in Oncology
It appears there may be a case of mistaken identity in the requested topic. Current scientific and clinical data show that Irafamdastat (also known as CC-97489) is an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) that has been under investigation for neurological conditions such as epilepsy[1]. As of now, publicly available research does not link this compound to oncology or cancer research.
However, a similarly named investigational drug, Iadademstat (ORY-1001), is prominently featured in oncology research and clinical trials. Iadademstat is a selective inhibitor of the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1) and is being evaluated in various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC)[2]. Given the overlap in naming and the specific request for an oncology-focused technical guide, this document will proceed with a comprehensive overview of Iadademstat , as it aligns with the core requirements of the user's request.
Audience: Researchers, scientists, and drug development professionals.
Core Subject: Iadademstat, a first-in-class, orally available, and selective covalent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A), an epigenetic regulator with a significant role in cancer cell differentiation and proliferation.
Introduction
Iadademstat (ORY-1001) is an investigational small molecule that selectively inhibits the epigenetic enzyme Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that plays a critical role in transcriptional regulation by removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9)[3][4].
In numerous cancers, particularly hematologic malignancies like Acute Myeloid Leukemia (AML), LSD1 is overexpressed and is crucial for maintaining a state of poor differentiation, thereby promoting leukemic stem cell capacity and proliferation[4]. By inhibiting LSD1, Iadademstat aims to restore normal gene expression, induce differentiation of cancer cells, and reduce tumor growth[3].
Mechanism of Action
Iadademstat exerts its antineoplastic effects through a dual mechanism targeting LSD1's enzymatic and scaffolding functions[4].
-
Inhibition of Demethylase Activity: It binds covalently to the FAD cofactor in the catalytic center of LSD1. This action blocks the demethylation of key histone marks like H3K4me1/2, leading to an increase in these marks and the subsequent expression of tumor suppressor and differentiation-associated genes[3].
-
Disruption of Scaffolding Function: In myeloid cells, LSD1 acts as a scaffold for the GFI1/CoREST transcriptional repressor complex, which is essential for maintaining the leukemic phenotype. Iadademstat's binding to LSD1 induces a conformational change that sterically hinders the interaction between LSD1 and GFI-1. This uncoupling disrupts the repressor complex, forcing leukemic blasts to differentiate[4].
This dual action leads to a shift from a proliferative to a differentiation gene signature in AML cells, representing a potent therapeutic strategy[4].
Signaling Pathway Diagram
Caption: Mechanism of Iadademstat in AML.
Preclinical and Clinical Research Data
Iadademstat has undergone evaluation as a monotherapy and in combination with other agents in both preclinical models and human clinical trials.
Preclinical Evaluation
Preclinical studies in AML models demonstrated that Iadademstat induces a gene expression shift from a proliferation to a differentiation signature, validating its mechanism of action. These studies provided the rationale for its clinical development[4]. In Small Cell Lung Cancer (SCLC) models, Iadademstat was shown to impair the binding between LSD1 and INSM1, restoring the expression of tumor-suppressing genes like NOTCH1 and leading to significant tumor regression.
Clinical Trial Data
Iadademstat has shown a manageable safety profile and promising efficacy in multiple clinical trials, particularly in hematologic malignancies.
Table 1: Summary of Key Clinical Trial Results for Iadademstat
| Trial Name / Identifier | Cancer Type | Treatment Regimen | Key Efficacy Results | Reference |
|---|---|---|---|---|
| ALICE (Phase II) | 1st Line Elderly Unfit AML | Iadademstat + Azacitidine | Objective Response Rate (ORR): 81% (in 27 evaluable pts) Complete Remission (CR/CRi): 64% of responders Median Overall Survival (OS) for CR/CRi pts: ~14.3 months | [4] |
| Phase I/IIa (First-in-Human) | Relapsed/Refractory (R/R) AML | Iadademstat Monotherapy | Confirmed biologic activity, reduction in blood/bone marrow blasts, and one Complete Remission with incomplete count recovery (CRi). Established Recommended Phase 2 Dose (RP2D). | [5] |
| FRIDA (Phase Ib) | FLT3-mutated R/R AML | Iadademstat + Gilteritinib | Response Rate (at expansion dose): 67% (8/12 pts) Complete Response (CR+CRh+CRi): 58% (7/12 pts) | |
| Phase Ib (Triplet Combo) | Newly Diagnosed Unfit AML | Iadademstat + Azacitidine + Venetoclax (B612062) | Overall Response Rate: 100% (preliminary data, first 8 pts) |
| CLEPSIDRA (Phase IIa) | 2nd Line SCLC | Iadademstat + Platinum/Etoposide | Showed strong and long-lasting tumor regression in preclinical models, providing rationale for this trial. | |
Experimental Protocols and Methodologies
The clinical development of Iadademstat has been guided by robust trial designs. Below is a generalized protocol based on the ALICE Phase II study.
ALICE Phase II Trial Protocol (Generalized)
-
Study Design: A Phase 2, open-label study to evaluate the safety and efficacy of Iadademstat in combination with Azacitidine for the frontline treatment of adult AML patients considered unfit for intensive chemotherapy[4].
-
Patient Population: Adult patients with previously untreated, de novo or secondary AML, classified as unfit for standard induction therapy based on age (e.g., >75 years) or comorbidities[4].
-
Treatment Regimen:
-
Primary Endpoints:
-
Safety and tolerability of the combination.
-
Overall Response Rate (ORR), including CR, CRi, and partial remission (PR)[4].
-
-
Secondary Endpoints:
-
Assessments:
-
Safety was monitored via adverse event (AE) reporting according to standard criteria.
-
Efficacy was assessed by bone marrow aspirates and biopsies at baseline, end of Cycle 2, and as clinically indicated.
-
Measurable Residual Disease (MRD) was evaluated in responding patients by flow cytometry[4].
-
Experimental Workflow Diagram
Caption: Generalized workflow for the ALICE Phase II clinical trial.
Conclusion and Future Directions
Iadademstat is a promising, first-in-class LSD1 inhibitor with a unique dual mechanism of action that promotes differentiation in cancer cells. Clinical data, particularly in AML, have demonstrated a favorable safety profile and robust efficacy, both as a monotherapy and in combination with standard-of-care agents like azacitidine. The high response rates observed in difficult-to-treat patient populations, including those with high-risk mutations, underscore its potential to address significant unmet medical needs[4].
Ongoing and future research will continue to explore Iadademstat's efficacy in broader patient populations and different cancer types, including solid tumors like SCLC and neuroendocrine carcinomas. Further combination strategies, such as the triplet therapy with venetoclax and azacitidine, may offer even greater clinical benefit and are currently under investigation. The identification of predictive biomarkers will be crucial for optimizing patient selection and personalizing treatment strategies moving forward.
References
Methodological & Application
Irafamdastat: Unraveling its In Vitro Profile and a Guide to Fatty Acid Synthase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Irafamdastat is recognized in scientific literature as a potent dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). These enzymes are key regulators of the endocannabinoid system, playing crucial roles in the degradation of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG)[1][2]. Inhibition of FAAH and MAGL by this compound leads to increased levels of these endocannabinoids, which can modulate various physiological processes, including pain, inflammation, and neurotransmission[1][2].
It is important to note that, based on currently available scientific literature, this compound is not characterized as a direct inhibitor of Fatty Acid Synthase (FASN). FASN is the central enzyme in the de novo synthesis of fatty acids, a pathway that is often upregulated in cancer and metabolic diseases[3][4][5]. While both endocannabinoid metabolism and fatty acid synthesis are critical lipid metabolic pathways, the known primary targets of this compound are FAAH and MAGL.
This document provides comprehensive application notes and detailed in vitro assay protocols relevant to the study of FASN inhibitors. While these protocols are not directly applicable to this compound's known mechanism of action, they are essential for researchers investigating compounds that target the FASN pathway, a significant area of interest in therapeutic development[4].
Part 1: this compound and its Primary Targets: FAAH and MAGL
This compound's therapeutic potential stems from its ability to modulate the endocannabinoid system by inhibiting FAAH and MAGL. Understanding its activity on these targets is crucial for its development and application.
Signaling Pathway of FAAH and MAGL Inhibition
Caption: Mechanism of this compound action on the endocannabinoid system.
Quantitative Data for FAAH and MAGL Inhibitors
The following table summarizes inhibitory activities of various compounds against FAAH and MAGL, providing a comparative context for inhibitor potency.
| Compound | Target | IC50 (nM) | Reference |
| JZL195 | FAAH | 2 | [6] |
| JZL195 | MAGL | 4 | [6] |
| URB597 | FAAH | 4.6 | [7] |
| CAY10499 | MAGL | 415 | [7] |
| JZL184 | MAGL | 10 | [7] |
Part 2: In Vitro Assay Protocols for Fatty Acid Synthase (FASN) Inhibition
For researchers focused on the discovery and characterization of FASN inhibitors, the following protocols provide detailed methodologies for both biochemical and cell-based assays.
FASN Signaling Pathway in Cancer
Caption: Role of FASN in cancer cell proliferation and survival.
Application Note 1: Biochemical Assay for FASN Activity
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of purified FASN.
Principle: This assay measures the oxidation of NADPH, a cofactor in the fatty acid synthesis pathway, which can be monitored by the decrease in absorbance at 340 nm.
Experimental Protocol
Materials:
-
Purified human FASN enzyme
-
Acetyl-CoA
-
Malonyl-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.0) containing 1 mM EDTA and 1 mM dithiothreitol (B142953) (DTT)
-
Test compound and vehicle control (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of Acetyl-CoA (10 mM), Malonyl-CoA (10 mM), and NADPH (10 mM) in purified water.
-
Prepare a working solution of the FASN enzyme in assay buffer. The final concentration will need to be optimized.
-
Prepare serial dilutions of the test compound in DMSO.
-
-
Assay Setup (per well):
-
Add 170 µL of assay buffer to each well.
-
Add 10 µL of NADPH solution (final concentration ~0.5 mM).
-
Add 10 µL of Acetyl-CoA solution (final concentration ~0.5 mM).
-
Add 2 µL of the test compound dilution or DMSO vehicle.
-
Add 10 µL of the FASN enzyme solution.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 10 µL of Malonyl-CoA solution (final concentration ~0.5 mM).
-
-
Data Acquisition:
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 15-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of NADPH oxidation (decrease in A340) for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
Caption: Workflow for the biochemical FASN inhibition assay.
Application Note 2: Cell-Based Assay for FASN Inhibition
Objective: To assess the effect of a test compound on de novo fatty acid synthesis and cell proliferation in a cellular context.
Principle: This protocol utilizes a cell viability assay to measure the cytotoxic or cytostatic effects of FASN inhibition on cancer cells that are highly dependent on de novo lipogenesis.
Experimental Protocol
Materials:
-
Cancer cell line with high FASN expression (e.g., SK-BR-3, MCF-7, PC-3)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound and vehicle control (e.g., DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or AlamarBlue®)
-
96-well clear-bottom, black- or white-walled microplates
-
Multimode microplate reader (for luminescence, absorbance, or fluorescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement (Example using CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
Caption: Workflow for the cell-based FASN inhibition assay.
Summary of Quantitative Data for FASN Inhibitors
The following table provides examples of IC50 values for known FASN inhibitors from both biochemical and cell-based assays.
| Compound | Assay Type | Cell Line/Enzyme | IC50 | Reference |
| C75 | Fatty Acid Synthesis Inhibition | HL60 cells | ~10 µM | [8] (Implied from graphs) |
| TVB-3166 | Biochemical (purified FASN) | Human | 0.042 µM | [1] |
| TVB-3166 | Cellular Palmitate Synthesis | HeLa cells | 0.060 µM | [1] |
| TVB-3166 | Cell Viability | CALU-6 cells | 0.10 µM | [1] |
| GSK2194069 | Biochemical (purified FASN) | Human | 0.0604 µM | [7] |
| TVB-3166 | Biochemical (purified FASN) | Human | 0.0736 µM | [7] |
| Fasnall | Biochemical (purified FASN) | Human | 3.71 µM | [7] |
Conclusion
While this compound is a potent inhibitor of FAAH and MAGL, the provided protocols for FASN inhibition assays are critical tools for the broader field of cancer and metabolic disease research. These detailed methodologies and data presentation formats are designed to assist researchers in the rigorous evaluation of novel FASN-targeting compounds. The clear distinction between the known targets of this compound and the requested FASN assays ensures scientific accuracy and provides a valuable resource for drug development professionals.
References
- 1. FAAH and MAGL inhibitors: therapeutic opportunities from regulating endocannabinoid levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
- 3. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of an inhibitor of fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological inhibition of fatty acid synthase activity produces both cytostatic and cytotoxic effects modulated by p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Irafamdastat in In Vivo Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Limited publicly available in vivo dosage and protocol information exists for Irafamdastat (also known as BMS-986368, CC-97489, and ABX-1772). The following application notes and protocols are based on data from preclinical studies of other potent and selective dual fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) inhibitors, such as JZL195, which are expected to have a similar mechanism of action. Researchers should use this information as a starting point and perform dose-response studies to determine the optimal concentration for their specific mouse model and experimental endpoint.
Introduction
This compound is a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL).[1][2][3][4][5][6][7] These enzymes are the primary regulators of the endogenous cannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively.[8][9][10] By inhibiting both FAAH and MAGL, this compound elevates the levels of AEA and 2-AG in the central nervous system and peripheral tissues.[11][12] This enhancement of endocannabinoid signaling has shown potential therapeutic effects in various preclinical models, including those for epilepsy, neurodegenerative diseases, and pain.[13][5][14][15][16]
Data Presentation
The following table summarizes representative quantitative data from in vivo mouse studies using the dual FAAH/MAGL inhibitor JZL195, which can serve as a surrogate for initial studies with this compound.
| Compound | Mouse Strain | Dosage | Route of Administration | Key Findings | Reference |
| JZL195 | C57BL/6 | 20 mg/kg | Intraperitoneal (i.p.) | Produced robust catalepsy and antinociceptive effects. | [11] |
| JZL195 | Swiss albino | 20 mg/kg | Not Specified | Showed reversal of biochemical anomalies in a sporadic Alzheimer's disease model. | [16] |
| JZL195 | C57BL/6 | 5, 10, and 20 mg/kg | Systemic | Elicited dose-dependent antinociception in an inflammatory pain model. | [15] |
| PF-3845 (FAAH inhibitor) + JZL184 (MAGL inhibitor) | Not Specified | 10 mg/kg (PF-3845) + 4 mg/kg (JZL184) | Not Specified | Produced greater antiallodynic effects than either inhibitor alone. | [17] |
Signaling Pathway
The primary mechanism of action for this compound is the dual inhibition of FAAH and MAGL, leading to an accumulation of their respective substrates, AEA and 2-AG. These endocannabinoids then activate cannabinoid receptors (CB1 and CB2) and other targets, such as the transient receptor potential vanilloid type 1 (TRPV1) channel, to modulate neurotransmission and inflammatory processes.[18][9]
Caption: this compound signaling pathway.
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects in a Mouse Model of Inflammatory Pain
This protocol is adapted from studies using the dual FAAH/MAGL inhibitor JZL195.[15]
1. Materials:
-
This compound
-
Vehicle (e.g., a mixture of ethanol, Emulphor, and saline)
-
Male C57BL/6 mice (8-10 weeks old)
-
Acetic acid (0.6%)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers
2. Methods:
-
Drug Preparation: Dissolve this compound in the vehicle to achieve the desired final concentrations (e.g., 5, 10, and 20 mg/kg). A fresh solution should be prepared on each day of the experiment.
-
Animal Acclimation: Acclimate mice to the experimental room for at least 1 hour before testing.
-
Drug Administration: Administer this compound or vehicle via intraperitoneal injection in a volume of 10 ml/kg body weight.
-
Induction of Pain: 30 minutes after drug administration, inject 0.6% acetic acid (10 ml/kg, i.p.) to induce visceral pain, characterized by writhing movements.
-
Data Collection: Immediately after acetic acid injection, place the mice in individual observation chambers and count the number of writhes for a period of 20 minutes.
-
Data Analysis: Compare the number of writhes in the this compound-treated groups to the vehicle-treated group. Calculate the percentage of inhibition.
Protocol 2: Evaluation of Cannabimimetic Effects (Tetrad Assay)
This protocol is based on the characterization of JZL195 and is used to assess common behavioral effects of cannabinoid receptor agonists.[11][12]
1. Materials:
-
This compound
-
Vehicle
-
Male C57BL/6 mice
-
Apparatus for measuring catalepsy (bar test), locomotor activity (open field), and body temperature.
-
Tail immersion assay setup (water bath at 52°C)
2. Methods:
-
Drug Preparation and Administration: As described in Protocol 1.
-
Behavioral Testing: At a predetermined time point after drug administration (e.g., 4 hours), perform the following tests in sequence:
-
Catalepsy (Bar Test): Place the mouse's forepaws on a horizontal bar (5.5 cm high) and measure the time it remains immobile.
-
Locomotor Activity: Place the mouse in an open-field arena and record its total distance traveled for 10 minutes.
-
Analgesia (Tail Immersion Test): Measure the latency to withdraw the tail from a 52°C water bath. A cut-off time of 10-15 seconds is used to prevent tissue damage.
-
Hypothermia: Measure the rectal temperature using a digital thermometer.
-
-
Data Analysis: Compare the results from this compound-treated mice with the vehicle control group for each of the four endpoints.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for an in vivo mouse study involving the administration of this compound and subsequent behavioral analysis.
Caption: General experimental workflow.
References
- 1. Research programme: serine hydrolase inhibitors - Lundbeck A/S/Celgene - AdisInsight [adisinsight.springer.com]
- 2. BioCentury - Celgene licenses preclinical candidate from Abide [biocentury.com]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. Abide and Celgene Enter Worldwide License Agreement for ABX-1772 [prnewswire.com]
- 5. BMS-986368 by Bristol-Myers Squibb for Epilepsy: Likelihood of Approval [pharmaceutical-technology.com]
- 6. CC-97489 by Bristol-Myers Squibb for Epilepsy: Likelihood of Approval [pharmaceutical-technology.com]
- 7. CC-97489 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. | BioWorld [bioworld.com]
- 14. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of FAAH, MAGL, and Dual FAAH/MAGL inhibition on inflammatory and colorectal distension-induced visceral pain models in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of the MAGL/FAAH Dual Inhibitor JZL-195 on Streptozotocin-Induced Alzheimer's Disease-like Sporadic Dementia in Mice with an Emphasis on Aβ, HSP-70, Neuroinflammation, and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Endocannabinoid signaling and the role of FAAH and MAGL fact sheet [bms.com]
Preparing Irafamdastat Stock Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Irafamdastat is a potent dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), key enzymes in the endocannabinoid system. Its ability to modulate endocannabinoid levels makes it a valuable tool for research in neuroscience, inflammation, and pain. Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo research applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research. Key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (5-carbamoylpyridin-3-yl) (2R)-2-methyl-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine-1-carboxylate | PubChem |
| Synonyms | BMS-986368, CC-97489, ABX-1772 | PubChem |
| Molecular Formula | C₂₀H₂₁F₃N₄O₄ | PubChem |
| Molecular Weight | 438.4 g/mol | PubChem[1] |
| Solubility | DMSO: ≥ 11 mg/mL | Selleck Chemicals |
Recommended Storage and Stability
Proper storage of this compound powder and its stock solutions is crucial to maintain its stability and activity.
| Form | Storage Condition | Stability |
| Solid Powder | Store at -20°C for long-term storage. Can be shipped at room temperature. | At least 2 years at -20°C. |
| DMSO Stock Solution | Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Stable for several months at -20°C. For longer-term storage, -80°C is recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps under a laminar flow hood or in a clean, sterile environment to prevent contamination.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.384 mg of this compound (Molecular Weight = 438.4 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (438.4 g/mol ) * (1000 mg/g) * 1 mL = 4.384 mg
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 4.384 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly.
-
-
Ensuring Complete Dissolution:
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Quality Control
-
Visual Inspection: Always visually inspect the stock solution for any signs of precipitation or crystallization before each use. If precipitation is observed, gently warm the solution and vortex to redissolve.
-
Purity Check: For critical applications, the purity of the compound can be periodically checked using techniques such as High-Performance Liquid Chromatography (HPLC).
Visualization of Experimental Workflow and Signaling Pathway
This compound Stock Solution Preparation Workflow
Caption: Workflow for this compound stock solution preparation.
This compound Signaling Pathway
Caption: this compound's mechanism of action in the endocannabinoid system.
References
Application Note: Quantitative Analysis of Irafamdastat in Tissue using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Irafamdastat is a novel small molecule compound under investigation for its potential therapeutic effects. To understand its pharmacokinetic and pharmacodynamic properties, it is crucial to develop a robust and sensitive analytical method for its quantification in various biological matrices, including tissue. This application note provides a detailed protocol for the extraction and quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is designed to be highly selective and sensitive, enabling accurate determination of tissue distribution and concentration.
Experimental Workflow
The overall experimental workflow for the analysis of this compound in tissue is depicted below.
Caption: Experimental workflow for this compound analysis in tissue.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of this compound in tissue homogenate.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy at LLOQ | 85% - 115% |
| Precision at LLOQ (CV%) | < 20% |
| Accuracy (QC samples) | 90% - 110% |
| Precision (QC samples) (CV%) | < 15% |
| Recovery | > 80% |
| Matrix Effect | < 15% |
Experimental Protocols
1. Tissue Sample Preparation
This protocol describes the homogenization and extraction of this compound from tissue samples.
-
Materials:
-
Frozen tissue samples
-
Phosphate-buffered saline (PBS), pH 7.4
-
Homogenizer (e.g., bead beater, ultrasonic)
-
Acetonitrile (B52724) containing internal standard (IS)
-
Microcentrifuge tubes
-
Microcentrifuge
-
-
Protocol:
-
Accurately weigh approximately 50-100 mg of frozen tissue.
-
Add ice-cold PBS to the tissue at a ratio of 1:3 (w/v) (e.g., 100 mg of tissue to 300 µL of PBS).
-
Homogenize the tissue sample until a uniform homogenate is obtained. Keep the sample on ice during homogenization to prevent degradation.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the tissue homogenate.
-
Add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled this compound) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for further processing (e.g., solid-phase extraction or direct injection if the sample is clean enough).
-
2. Solid-Phase Extraction (SPE) - Optional Cleanup Step
For tissues with high lipid content or significant matrix effects, an additional cleanup step using SPE is recommended.
-
Materials:
-
SPE cartridges (e.g., mixed-mode cation exchange)
-
Deionized water
-
5% Ammonium (B1175870) hydroxide (B78521) in methanol
-
SPE vacuum manifold
-
-
Protocol:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of the initial mobile phase.
-
Load the supernatant from the protein precipitation step onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of deionized water followed by 1 mL of methanol to remove interfering substances.
-
Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis
This protocol outlines the chromatographic separation and mass spectrometric detection of this compound.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
LC Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (to be determined based on the compound's structure).
-
Internal Standard: Precursor ion > Product ion (to be determined based on the IS structure).
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximal signal intensity.
-
Hypothetical Signaling Pathway for this compound
As the mechanism of action for this compound is not publicly available, a hypothetical signaling pathway is presented below to illustrate a potential mode of action for a therapeutic agent. This diagram depicts the inhibition of a pro-inflammatory signaling cascade.
Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in tissue samples. The detailed protocols for sample preparation and analysis can be adapted for various tissue types and are suitable for supporting pharmacokinetic and drug distribution studies in preclinical and clinical research. Proper validation of the method in the specific tissue matrix of interest is essential before its application in regulated studies.
Application Notes and Protocols for Fatty Acid Synthase (FASN) Inhibitor Combination Therapies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following information is intended for research and informational purposes only. It is not a substitute for professional medical advice.
Introduction
While the initial query focused on Irafamdastat in combination with other Fatty Acid Synthase (FASN) inhibitors, it is important to clarify that this compound is a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), with IC50 values of ≤ 100 nM for human FAAH and 100 nM-1 μM for human MAGL.[1] It is not a direct FASN inhibitor.
This document will focus on the application of Denifanstat (TVB-2640) , a first-in-class, potent, and reversible FASN inhibitor, in combination with other therapeutic agents.[2] FASN is a key enzyme in de novo lipogenesis, the process of synthesizing fatty acids.[2] In many cancers, FASN is overexpressed and contributes to tumor growth and survival, making it an attractive therapeutic target.[2][3] Inhibition of FASN can disrupt membrane synthesis, energy production, and oncogenic signaling pathways.[4][5] Preclinical and clinical data suggest that combining FASN inhibitors with other anticancer agents can enhance efficacy and overcome drug resistance.[2][3][6][7]
Signaling Pathway of FASN in Cancer
The diagram below illustrates the central role of FASN in cancer cell metabolism and proliferation, and the downstream effects of its inhibition.
Caption: FASN signaling pathway in cancer and the inhibitory action of TVB-2640.
Application Notes: TVB-2640 in Combination Therapies
Combination with Taxanes (Paclitaxel, Docetaxel)
-
Rationale: Preclinical studies have demonstrated that FASN inhibitors can synergize with microtubule-stabilizing agents like taxanes in taxane-resistant prostate cancer cells.[7] FASN inhibition can also potentiate the effects of chemotherapy.[2]
-
Clinical Evidence: A Phase I trial of TVB-2640 in combination with paclitaxel (B517696) or docetaxel (B913) was conducted in patients with advanced solid tumors.[4] In patients with HER2-positive breast cancer who had prior taxane (B156437) therapy, two out of three patients achieved a partial response.[4] In non-small cell lung cancer (NSCLC), 14 patients were treated with the combination.[4]
-
Key takeaway: Combining TVB-2640 with taxanes is a promising strategy, particularly in tumors with high FASN expression like certain breast cancers.
Combination with Anti-HER2 Therapy (Trastuzumab)
-
Rationale: HER2-positive breast cancer is known to have high FASN expression.[4] Targeting both HER2 and FASN pathways may lead to a more potent anti-tumor response.
-
Clinical Evidence: A Phase II trial of TVB-2640 in combination with trastuzumab and paclitaxel was planned for patients with HER2-positive breast cancer that has progressed on prior trastuzumab and taxane treatment.[4]
-
Key takeaway: This combination targets two key pathways in HER2-positive breast cancer and warrants further investigation.
Combination with Anti-angiogenic Therapy (Bevacizumab)
-
Rationale: Glioblastoma is known to upregulate FASN to support lipid biosynthesis.[8][9] Bevacizumab is an anti-angiogenic agent used in recurrent glioblastoma, but responses are often brief.[10] Combining FASN inhibition with anti-angiogenic therapy may overcome resistance.[10]
-
Clinical Evidence: A Phase II study of TVB-2640 with bevacizumab in patients with recurrent high-grade astrocytoma showed a statistically significant improvement in progression-free survival at 6 months (PFS6) compared to historical bevacizumab monotherapy (31.4% vs. 16%).[8][9] The overall response rate was 56%.[8][9]
-
Key takeaway: The combination of TVB-2640 and bevacizumab is well-tolerated and shows promising efficacy in recurrent high-grade astrocytoma.[8][9][10]
Combination with Androgen Receptor (AR) Antagonists (Enzalutamide)
-
Rationale: In metastatic castration-resistant prostate cancer (mCRPC), targeting lipid synthesis is a novel strategy to overcome androgen resistance.[5] FASN is overexpressed and regulated by androgens in CRPC.[5] Preclinical data show that TVB-2640 with enzalutamide (B1683756) reduces cell growth and increases apoptosis.[5]
-
Clinical Evidence: A Phase I dose-finding study of TVB-2640 in combination with enzalutamide in men with mCRPC is ongoing.[5]
-
Key takeaway: This combination has a strong preclinical rationale for overcoming resistance to AR-targeted therapy in prostate cancer.
Quantitative Data Summary
| Combination Therapy | Cancer Type | Phase | Key Efficacy Data | Adverse Events (Most Frequent, Grade 1-2) | Reference |
| TVB-2640 + Paclitaxel/Docetaxel | Advanced Solid Tumors | I | HER2+ Breast Cancer: 2/3 partial responses. KRAS-mutant NSCLC: Longer median time to progression vs. wild-type (19 vs. 5 weeks) in monotherapy arm. | Skin and eye toxicities (manageable) | [4] |
| TVB-2640 + Bevacizumab | Recurrent High-Grade Astrocytoma | II | Overall Response Rate: 56% (17% CR, 39% PR). PFS6: 31.4% (statistically significant improvement over historical control). | Palmar-plantar erythrodysesthesia, hypertension, mucositis, dry eye, fatigue, skin infection | [8][9] |
| TVB-2640 + Enzalutamide | Metastatic Castration-Resistant Prostate Cancer | I | Study ongoing | Data not yet available | [5] |
Experimental Protocols
Protocol 1: Phase II Clinical Trial of TVB-2640 with Bevacizumab in Recurrent High-Grade Astrocytoma
This protocol is based on the methodology described in the Phase II study of TVB-2640 plus bevacizumab.[8][9][10]
1. Patient Population:
-
Adults (≥ 18 years) with recurrent high-grade astrocytoma at first relapse.
-
ECOG performance status of 0 to 2.
-
Progression after standard combined modality treatment.
2. Study Design:
-
Prospective, single-center, open-label, unblinded study.
-
Cycle 1 (28 days): Patients are randomized to receive either TVB-2640 plus bevacizumab or bevacizumab monotherapy for biomarker analysis.
-
Subsequent Cycles: All patients receive the combination of TVB-2640 and bevacizumab until disease progression or unacceptable toxicity.
3. Dosing Regimen:
4. Endpoints:
-
Primary Endpoint: Progression-free survival (PFS).
-
Secondary Endpoints: Overall response rate (ORR), overall survival (OS), safety and tolerability.
5. Biomarker Analysis:
-
Serum samples and MR-Spectroscopy (MRS) may be collected at baseline and after Cycle 1 to assess treatment effects on metabolism.
Experimental Workflow: Combination Therapy Clinical Trial
Caption: Workflow for a Phase II clinical trial of TVB-2640 in combination with bevacizumab.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ascopubs.org [ascopubs.org]
- 6. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ACTR-45. FATTY ACID SYNTHASE INHIBITOR TVB-2640 INCREASES PROGRESSION FREE SURVIVAL IN RECURRENT GBM - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing CRISPR/Cas9 Gene Editing to Interrogate the Targets of Irafamdastat
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Irafamdastat (BMS-986368) is a novel small molecule inhibitor targeting two key enzymes of the endocannabinoid system: Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1] By inhibiting these enzymes, this compound elevates the levels of endogenous cannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), which are critical signaling lipids involved in a myriad of physiological processes, including pain, inflammation, and neurotransmission.[2] This dual-inhibition mechanism presents a promising therapeutic strategy for various neurological and inflammatory disorders.
The advent of CRISPR/Cas9 gene editing technology provides an unparalleled opportunity to dissect the precise molecular mechanisms of this compound and validate its on-target and potential off-target effects with high specificity. By generating knockout cell lines for FAAH and MAGL, researchers can create robust in vitro models to study the phenotypic consequences of target engagement and elucidate the downstream signaling pathways modulated by this compound.
These application notes provide a comprehensive guide for utilizing CRISPR/Cas9 to study the targets of this compound. We offer detailed protocols for generating FAAH and MAGL knockout cell lines, validating gene disruption, and performing key phenotypic and biochemical assays to assess the functional consequences of this compound treatment.
II. Data Presentation: Comparative Effects of this compound
To facilitate the analysis and comparison of experimental outcomes, all quantitative data should be summarized in clearly structured tables. Below are template tables illustrating how to present data from various assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | Cell Line | IC50 (nM) |
| This compound | FAAH | HEK293 | 15 |
| This compound | FAAH | U-87 MG | 22 |
| This compound | MAGL | HEK293 | 150 |
| This compound | MAGL | U-87 MG | 180 |
| URB597 (FAAH inhibitor) | FAAH | HEK293 | 8 |
| JZL184 (MAGL inhibitor) | MAGL | HEK293 | 5 |
Note: The IC50 values presented are illustrative and should be replaced with experimentally determined data.
Table 2: Effect of this compound on Cancer Cell Viability
| Cell Line | Treatment | Concentration (µM) | Viability (%) |
| U-87 MG (WT) | DMSO (Vehicle) | - | 100 ± 5.2 |
| U-87 MG (WT) | This compound | 1 | 95 ± 4.8 |
| U-87 MG (WT) | This compound | 10 | 78 ± 6.1 |
| U-87 MG (WT) | This compound | 50 | 52 ± 7.3 |
| U-87 MG (FAAH KO) | This compound | 10 | 92 ± 5.5 |
| U-87 MG (MAGL KO) | This compound | 10 | 85 ± 6.0 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes.
Table 3: Effect of this compound on Endocannabinoid Levels in U-87 MG Cells
| Treatment | Anandamide (AEA) (pmol/mg protein) | 2-Arachidonoylglycerol (2-AG) (pmol/mg protein) |
| Vehicle (DMSO) | 2.5 ± 0.4 | 15.2 ± 2.1 |
| This compound (1 µM) | 12.8 ± 1.9 | 45.7 ± 5.3 |
| URB597 (1 µM) | 11.5 ± 1.5 | 16.1 ± 2.5 |
| JZL184 (1 µM) | 2.8 ± 0.5 | 42.3 ± 4.9 |
Note: Data are presented as mean ± standard deviation and are for illustrative purposes.
III. Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for clarity and understanding. The following diagrams were generated using the DOT language with Graphviz.
References
Troubleshooting & Optimization
Technical Support Center: Irafamdastat for In Vitro Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Irafamdastat in in vitro studies. The focus is on overcoming solubility challenges to ensure accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). These enzymes are the primary regulators of the endocannabinoid system, responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. By inhibiting FAAH and MAGL, this compound increases the levels of these endocannabinoids, which then modulate neurotransmission and neuroinflammation through their interaction with cannabinoid receptors (CB1 and CB2).
Q2: I am having trouble dissolving this compound for my in vitro assay. What are the recommended solvents?
This compound is a lipophilic molecule with low aqueous solubility. For in vitro studies, it is recommended to first prepare a high-concentration stock solution in an organic solvent. The most common and recommended solvent for this purpose is dimethyl sulfoxide (B87167) (DMSO). Ethanol can also be used, but DMSO typically allows for higher stock concentrations. Direct dissolution in aqueous buffers like phosphate-buffered saline (PBS) is not recommended due to the high probability of precipitation.
Q3: What is the maximum recommended final concentration of DMSO in my cell culture or assay?
The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts or toxicity. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines and in vitro assays. However, it is crucial to perform a vehicle control experiment with the same final DMSO concentration as your this compound-treated samples to account for any potential effects of the solvent.
Q4: My this compound solution appears cloudy or has precipitated after dilution in my aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Vortexing/Sonication: Immediately after diluting the DMSO stock into the aqueous buffer, vortex the solution vigorously. Gentle sonication in a water bath for a short period can also help to redissolve small precipitates.
-
Warm the Buffer: Gently warming the aqueous buffer to 37°C before adding the this compound stock solution can sometimes improve solubility.
-
Two-Step Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the high-concentration DMSO stock into a smaller volume of buffer, and then perform the final dilution to the desired concentration.
-
Use of a Surfactant: For cell-free assays, the addition of a non-ionic surfactant like Tween-20 or Triton X-100 (at a low concentration, e.g., 0.01-0.05%) to the assay buffer can help maintain the solubility of the compound. This is generally not recommended for cell-based assays as detergents can be toxic to cells.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and introduction of moisture into the DMSO, potentially causing precipitation.
This compound Solubility Data
The following table summarizes the approximate solubility of this compound in common laboratory solvents. Please note that these values are estimates based on the physicochemical properties of this compound and data from similar molecules. Actual solubility may vary depending on the specific batch of the compound and laboratory conditions.
| Solvent | Approximate Solubility (mg/mL) | Approximate Solubility (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | > 114 | Recommended for preparing high-concentration stock solutions. Use of anhydrous DMSO is advised to prevent precipitation.[1] |
| Ethanol | ~10 | ~22.8 | Can be used as an alternative to DMSO, though lower stock concentrations may be achieved. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | < 0.1 | < 0.23 | This compound is practically insoluble in aqueous buffers. Direct dissolution is not recommended. |
Molecular Weight of this compound: 438.4 g/mol [2]
Experimental Protocol: Preparation of this compound Working Solutions
This protocol provides a step-by-step guide for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.2, or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Calculate the amount of this compound powder and DMSO needed to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).
-
Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate for a few minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For creating a range of final concentrations, it is often convenient to prepare intermediate dilutions from the high-concentration stock solution using DMSO.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw the DMSO stock solution at room temperature.
-
Pre-warm your aqueous buffer (PBS or cell culture medium) to 37°C.
-
To prepare the final working solution, add the required volume of the this compound DMSO stock to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer while gently vortexing the buffer to ensure rapid mixing and minimize precipitation.
-
The final concentration of DMSO in the working solution should be kept below 0.5%.
-
Visually inspect the final working solution for any signs of precipitation. If the solution appears cloudy, refer to the troubleshooting guide (FAQ 4).
-
-
Vehicle Control:
-
Prepare a vehicle control solution by adding the same volume of DMSO (without this compound) to the aqueous buffer, ensuring the final DMSO concentration matches that of the experimental samples.
-
Visualizing Experimental and Biological Pathways
This compound Solution Preparation Workflow
Caption: Workflow for preparing this compound solutions.
This compound Mechanism of Action - Signaling Pathway
Caption: this compound's impact on endocannabinoid signaling.
References
Optimizing Irafamdastat treatment duration in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Irafamdastat in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Lower than Expected Efficacy or No Effect
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Duration | 1. Time-Course Experiment: Perform a time-course experiment to determine the optimal treatment duration for your specific cell type and endpoint. Start with a broad range (e.g., 6, 12, 24, 48, 72 hours). 2. Review Literature: Consult studies using similar cell lines or experimental models for typical treatment durations with FAAH/MAGL inhibitors. |
| Incorrect Drug Concentration | 1. Dose-Response Curve: Generate a dose-response curve to identify the optimal concentration of this compound for your assay. The IC50 for human FAAH is ≤ 100 nM and for human MAGL is 100 nM - 1 µM.[1] 2. Verify Stock Solution: Ensure the stock solution was prepared and stored correctly to prevent degradation. |
| Cellular Resistance or Low Target Expression | 1. Target Expression Analysis: Confirm the expression of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) in your cell model using techniques like Western Blot or qPCR. 2. Alternative Cell Line: Consider using a different cell line known to have higher expression of the target enzymes. |
| Assay Sensitivity | 1. Assay Validation: Ensure your readout assay is sensitive enough to detect the expected biological effect. 2. Positive Controls: Use a known potent inhibitor of FAAH/MAGL as a positive control to validate the assay. |
Issue 2: Observed Cytotoxicity or Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| Excessive Drug Concentration | 1. Toxicity Assay: Perform a cell viability assay (e.g., MTT, Trypan Blue) to determine the cytotoxic concentration of this compound in your cell line. 2. Lower Concentration: Use the lowest effective concentration determined from your dose-response curve. |
| Prolonged Treatment Duration | 1. Shorter Incubation: Investigate if shorter treatment durations can achieve the desired effect while minimizing toxicity. |
| Solvent Toxicity | 1. Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for this compound treatment. 2. Solvent Concentration: Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% for DMSO). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1] By inhibiting these enzymes, this compound prevents the breakdown of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This leads to an increase in the levels of these endocannabinoids, which then act on cannabinoid receptors (CB1 and CB2) and other cellular targets.
Q2: How should I determine the optimal treatment duration for my experiment?
A2: The optimal treatment duration depends on the specific cell type, the biological process being investigated, and the assay being used. A time-course experiment is the most effective way to determine this. Start with a range of time points (e.g., 6, 12, 24, 48 hours) at a fixed, effective concentration of this compound. Monitor your endpoint of interest at each time point to identify when the maximal effect is observed before the onset of secondary effects or cytotoxicity.
Q3: What are some key experimental readouts to measure the effect of this compound?
A3: Key readouts can be categorized as follows:
-
Direct Target Engagement: Measuring the levels of anandamide and 2-AG using techniques like liquid chromatography-mass spectrometry (LC-MS).
-
Downstream Signaling: Assessing the activation of cannabinoid receptors (e.g., through GTPγS binding assays) or downstream signaling pathways (e.g., cAMP levels, MAPK activation).
-
Functional Cellular Assays:
-
Fatty Acid Oxidation (FAO) Assays: To measure changes in cellular metabolism.
-
Cell Viability and Proliferation Assays: To assess effects on cell growth.
-
Migration and Invasion Assays: For cancer research applications.
-
Neurotransmitter Release Assays: For neuroscience applications.
-
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Dose-Response Curve
-
Cell Seeding: Plate cells at a predetermined optimal density in a 96-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 nM to 10 µM. Include a vehicle-only control.
-
Treatment: Remove the old medium and add the this compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24 or 48 hours).
-
Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Fatty Acid Oxidation (FAO) Assay using Seahorse XF Analyzer
This protocol is adapted from publicly available Seahorse XF protocols.[2][3][4][5][6]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed XF Base Medium supplemented with the desired substrates (e.g., palmitate-BSA) and this compound. Incubate in a non-CO2 37°C incubator for 1 hour.
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) to assess mitochondrial respiration.
-
Injections: A typical injection strategy for a mitochondrial stress test involves sequential injections of:
-
Oligomycin: To inhibit ATP synthase.
-
FCCP: To uncouple the mitochondrial membrane and induce maximal respiration.
-
Rotenone/Antimycin A: To inhibit Complex I and III, shutting down mitochondrial respiration.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, and maximal respiration.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for optimizing this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of long-chain fatty acid respiration in neonatal mouse cardiomyocytes using SeaHorse instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tabaslab.com [tabaslab.com]
- 5. researchgate.net [researchgate.net]
- 6. biotech.cornell.edu [biotech.cornell.edu]
Troubleshooting Irafamdastat instability in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Irafamdastat. The following information addresses common stability issues encountered in aqueous solutions and offers guidance on experimental protocols and preventative measures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?
A1: Cloudiness or precipitation of your this compound solution can be due to several factors:
-
Poor Solubility: this compound may have limited solubility in purely aqueous solutions, especially at neutral pH.
-
Degradation: The compound may be degrading, and the precipitate could be one or more of its less soluble degradation products.
-
Temperature Effects: Solubility can be temperature-dependent. A solution prepared at a higher temperature may precipitate upon cooling to room temperature or lower.
-
pH Shift: The pH of your solution may have changed, affecting the solubility of this compound.
Q2: I am observing a loss of this compound potency in my cell-based assays over a short period. Is this related to instability?
A2: Yes, a rapid loss of potency is a strong indicator of chemical instability. This compound, being an O-phenyl carbamate (B1207046), is susceptible to hydrolysis in aqueous environments, particularly at neutral to alkaline pH.[1][2] This degradation would lead to a lower effective concentration of the active compound in your assay, resulting in reduced activity.
Q3: What are the primary degradation pathways for this compound in an aqueous solution?
A3: The primary degradation pathway for O-phenyl carbamates like this compound in aqueous solution is hydrolysis of the carbamate bond.[1][2] This reaction is typically catalyzed by hydroxide (B78521) ions (specific base catalysis) and can be accelerated by increasing the pH and temperature. The hydrolysis would likely yield the corresponding amine, phenol, and carbon dioxide.
Q4: How can I prepare a stable aqueous solution of this compound for my experiments?
A4: To enhance the stability of your this compound solution, consider the following:
-
Use a Co-solvent: Initially dissolve this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) before making the final dilution in your aqueous buffer.
-
Control the pH: Prepare your solutions in a buffer with a slightly acidic pH (e.g., pH 4-6), as carbamates are generally more stable under acidic to neutral conditions.[2]
-
Prepare Fresh Solutions: The most reliable approach is to prepare the this compound solution immediately before each experiment.
-
Store Properly: If short-term storage is necessary, store the solution at 2-8°C and protect it from light. For longer-term storage, consider aliquoting and freezing at -20°C or -80°C, but be aware that freeze-thaw cycles may also promote degradation.
Q5: What analytical techniques are suitable for monitoring the stability of this compound and detecting its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and detecting the appearance of degradation products.[3][4] For structural identification of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique.[3][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues with this compound in aqueous solutions.
Problem: Inconsistent or poor results in biological assays.
Caption: Troubleshooting workflow for inconsistent assay results.
Problem: Visible precipitation or changes in the appearance of the this compound solution.
Caption: Troubleshooting workflow for solution precipitation.
Quantitative Data Summary
The following tables summarize the expected stability of O-phenyl carbamates based on available literature. Specific data for this compound is not publicly available and should be determined experimentally.
Table 1: Expected Qualitative Stability of this compound in Aqueous Solution under Different Conditions.
| Condition | Parameter | Expected Stability | Rationale |
| pH | pH < 6 | Higher | Carbamates are generally more stable in acidic to neutral conditions.[2] |
| pH 7.4 | Moderate | Hydrolysis is known to occur at physiological pH.[2] | |
| pH > 8 | Low | Base-catalyzed hydrolysis is a primary degradation pathway.[1] | |
| Temperature | 2-8°C | Higher | Lower temperatures slow down the rate of chemical degradation. |
| Room Temp (~25°C) | Moderate | Degradation is expected to occur over hours to days. | |
| > 37°C | Low | Elevated temperatures accelerate hydrolysis.[2] | |
| Light | Protected from Light | Higher | Photodegradation is a potential instability factor for many pharmaceuticals. |
| Exposed to Light | Potentially Lower | Forced degradation studies under photolytic conditions are recommended by ICH guidelines.[6][7] |
Table 2: Comparison of Analytical Methods for Stability Testing.
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV absorbance detection. | Robust, reproducible, quantitative, widely available. | May not be able to separate all degradation products from the parent peak without thorough method development. |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry. | Highly sensitive and specific, provides structural information for degradation product identification.[3][5] | More complex instrumentation, may be less quantitative than HPLC-UV without appropriate standards. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on the ICH Q1A(R2) guidelines for stress testing.[6][7][8]
Objective: To identify potential degradation products and degradation pathways for this compound.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV or LC-MS/MS system
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at 60°C for a specified time (e.g., 2, 6, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a specified time (e.g., 30 mins, 1, 4 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Incubate at room temperature for a specified time (e.g., 2, 6, 24 hours), protected from light.
-
Withdraw samples at each time point and dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Store the solid this compound powder and a solution of this compound at an elevated temperature (e.g., 60°C) for a specified time.
-
Analyze the samples at various time points.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample protected from light.
-
Analyze both samples.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC or LC-MS/MS method to determine the percentage of this compound remaining and to profile the degradation products.
Caption: Postulated hydrolytic degradation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. snscourseware.org [snscourseware.org]
- 7. database.ich.org [database.ich.org]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Strategies to Reduce Irafamdastat Dosage Variability in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dosage variability during in vivo studies with Irafamdastat in mice.
I. This compound Overview
This compound is an inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). Its lipophilic nature, suggested by its physicochemical properties, presents challenges for consistent oral administration.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 438.4 g/mol | PubChem |
| XLogP3 | 2.4 | PubChem |
II. Troubleshooting Guide
This guide addresses specific issues that may arise during the oral administration of this compound to mice.
Table 2: Troubleshooting Common Issues in Oral Gavage
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High inter-animal variability in plasma concentrations | - Inconsistent formulation (e.g., precipitation, non-homogeneity) - Improper oral gavage technique - Animal stress affecting gastrointestinal physiology - Variability in food intake | - Develop a stable and homogenous formulation (see Section III). - Ensure all personnel are thoroughly trained and follow a standardized gavage protocol (see Section IV). - Acclimatize animals to handling and the gavage procedure to reduce stress.[1] - Standardize the fasting period before dosing.[2] |
| Animal struggles excessively during gavage | - Improper restraint - Discomfort from the gavage needle - Stress and anxiety | - Ensure a firm but gentle restraint that does not constrict breathing.[1] - Use an appropriately sized, smooth, ball-tipped gavage needle. Consider flexible plastic needles to minimize trauma.[1][3] - Handle mice gently and acclimate them to the procedure over several days.[1] |
| Regurgitation or fluid from the nose/mouth after dosing | - Incorrect placement of the gavage needle (in the trachea) - Dosing volume is too large - Rapid administration of the dose | - Immediately stop the procedure. If the needle was in the trachea, the animal is at high risk of aspiration and may need to be euthanized.[1] - Ensure the gavage volume does not exceed 10 mL/kg body weight.[4] - Administer the formulation slowly and steadily.[1] |
| Signs of esophageal or gastric injury (e.g., blood on needle, weight loss) | - Improper gavage technique (e.g., forcing the needle) - Incorrectly sized or rough-tipped gavage needle | - Never force the gavage needle; it should pass smoothly down the esophagus.[4] - Pre-measure the gavage needle from the tip of the nose to the last rib to ensure correct insertion depth.[5] - Use a new, sterile, and appropriately sized gavage needle for each group of animals. |
III. Formulation Strategies for this compound
Given this compound's lipophilic nature, developing a stable and homogenous formulation is critical to reduce dosage variability. The goal is to ensure the compound remains uniformly dispersed in the vehicle.
FAQs on this compound Formulation
Q1: What are suitable vehicles for formulating the lipophilic compound this compound for oral gavage in mice?
A1: Several vehicle options can be explored for lipophilic compounds like this compound. The choice of vehicle will depend on the required dose and the compound's solubility. It is crucial to perform pilot studies to determine the optimal formulation.
-
Oil-based solutions: For highly lipophilic compounds, dissolving this compound in a pharmaceutical-grade oil (e.g., corn oil, sesame oil) can be a straightforward approach.[6]
-
Aqueous suspensions: If this compound is not sufficiently soluble in oil, an aqueous suspension can be prepared. Common suspending agents include:
-
Solutions with co-solvents: For some compounds, a multi-component vehicle may be necessary to achieve a solution. A common combination for FAAH inhibitors and other lipophilic compounds is:
Q2: How can I ensure my this compound formulation is homogenous and stable?
A2: A non-homogenous formulation is a major source of dosing variability.
-
Preparation: For suspensions, use a high-speed homogenizer or sonicator to ensure a uniform particle size distribution. Prepare formulations fresh daily if their stability is unknown.
-
Administration: If using a suspension, ensure it is continuously stirred or vortexed between dosing each animal to prevent the compound from settling.
-
Stability Assessment: Conduct a short-term stability study of your chosen formulation. Visually inspect for any precipitation or phase separation over the expected duration of your experiment. For more rigorous assessment, analyze the concentration of this compound in the formulation at different time points.
Experimental Protocol: Formulation Development and Stability Assessment
-
Solubility Screening:
-
Prepare small-scale trial formulations of this compound in various vehicles (e.g., corn oil, 0.5% MC, 0.5% MC with 0.1% Tween 80, 10% PEG-400/10% Tween-80/80% saline) at the target concentration.
-
Vortex and/or sonicate the mixtures.
-
Visually inspect for complete dissolution or uniform suspension.
-
For a more quantitative assessment, centrifuge the suspensions and measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Short-Term Stability:
-
Prepare a larger batch of the most promising formulation(s).
-
Store the formulation under the same conditions as for the in vivo experiment (e.g., room temperature, on a stir plate).
-
At various time points (e.g., 0, 2, 4, 8 hours), take a sample of the formulation, ensuring it is well-mixed.
-
Visually inspect for any changes in appearance (e.g., precipitation, color change).
-
Quantify the concentration of this compound to ensure it remains within an acceptable range (e.g., 90-110% of the initial concentration).
-
IV. Standardized Oral Gavage Protocol
A consistent and well-executed oral gavage technique is paramount for reducing variability.
FAQs on Oral Gavage Technique
Q1: What is the correct procedure for oral gavage in mice?
A1: The following steps outline a standard and humane oral gavage procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head. The body should be supported, and the head and neck should be in a straight line.[1]
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse will often swallow as the needle reaches the back of the throat.[4]
-
Advancement: The needle should pass smoothly down the esophagus with no resistance. Never force the needle. If resistance is met, withdraw the needle and try again.[4]
-
Dose Administration: Once the needle is in the correct position (pre-measured to the last rib), administer the dose slowly and steadily.[5]
-
Needle Withdrawal: Withdraw the needle smoothly in the same direction it was inserted.
-
Monitoring: Return the mouse to its cage and monitor for at least 15 minutes for any signs of distress, such as gasping or fluid from the nose.[9]
Q2: How do I choose the correct gavage needle size for my mice?
A2: The gavage needle should be appropriate for the size of the mouse to prevent injury.
Table 3: Recommended Gavage Needle Sizes for Mice
| Mouse Weight (g) | Recommended Gauge | Typical Length (cm) |
| < 20 | 22G - 24G | 2.5 - 3.8 |
| 20 - 30 | 20G - 22G | 3.8 |
| > 30 | 18G - 20G | 3.8 - 5.0 |
Note: Always use needles with a rounded, ball-tip to minimize esophageal trauma. Flexible plastic gavage needles are a good alternative to rigid metal needles and may reduce the risk of injury.[4]
Q3: How can I minimize stress to the mice during the procedure?
A3: Reducing stress is crucial for both animal welfare and data quality.
-
Habituation: Handle the mice for several days prior to the experiment to acclimate them to the researchers.[1]
-
Proficiency: Ensure the person performing the gavage is well-trained and can complete the procedure quickly and smoothly.
-
Positive Reinforcement: Consider offering a small treat after the procedure.
V. Visualizations
Caption: Experimental workflow for reducing this compound dosage variability.
Caption: Logic diagram for troubleshooting this compound dosage variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Side Effects of Irafamdastat in Animal Studies
Disclaimer: This document provides general guidance for researchers, scientists, and drug development professionals on managing potential side effects of Irafamdastat in animal studies. The information is based on the known mechanism of action of dual Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) inhibitors and established principles of preclinical safety and toxicology. As specific preclinical safety data for this compound is not publicly available, the side effects discussed are potential and may not have been observed. Always consult with your institution's veterinarian and adhere to your Institutional Animal Care and Use Committee (IACUC) approved protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential side effects?
A1: this compound is a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). These enzymes are responsible for the breakdown of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. By inhibiting FAAH and MAGL, this compound increases the levels of these endocannabinoids in the body, including the central nervous system (CNS). The therapeutic effects of this compound are mediated through the enhanced activation of cannabinoid receptors (CB1 and CB2) by AEA and 2-AG. Potential side effects could be linked to excessive stimulation of the endocannabinoid system, particularly CB1 receptor activation in the CNS.
Q2: What are the potential side effects to monitor for in animal studies with this compound?
A2: While specific data for this compound is not available, based on the pharmacology of dual FAAH/MAGL inhibitors, researchers should be vigilant for potential CNS-related effects. These may include sedation, hypoactivity, motor incoordination, or catalepsy, particularly at higher dose levels. It is also prudent to monitor for changes in body temperature, respiratory rate, and cardiovascular parameters as part of a comprehensive safety assessment.
Q3: At what point in my study should I be most concerned about the onset of adverse effects?
A3: The onset of potential adverse effects will depend on the dose, route of administration, and the pharmacokinetic profile of this compound in the specific animal model. Effects are most likely to be observed around the time of maximum plasma concentration (Tmax). It is crucial to conduct thorough clinical observations during the initial hours following dosing and to continue regular monitoring throughout the study period.
Q4: Are there any known species-specific sensitivities to FAAH/MAGL inhibitors?
A4: There is no publicly available information on species-specific sensitivities for this compound. As with any new chemical entity, it is important to carefully monitor all animal species used in preclinical studies. Rodent and non-rodent species may exhibit different sensitivity profiles. Standard preclinical safety evaluation typically involves studies in both a rodent (e.g., rat or mouse) and a non-rodent species (e.g., dog or non-human primate).
Troubleshooting Guides
Troubleshooting Guide 1: Central Nervous System (CNS) Effects
Issue: Animals exhibit signs of sedation, lethargy, ataxia (motor incoordination), or catalepsy following administration of this compound.
Troubleshooting Protocol:
-
Immediate Action:
-
Ensure the animal is in a safe and comfortable environment to prevent injury.
-
Provide easy access to food and water.
-
If signs are severe, reduce the dose or temporarily discontinue treatment in the affected animal(s) after consultation with the study director and veterinarian.
-
-
Veterinary Consultation:
-
Immediately report the observed signs to the attending laboratory animal veterinarian.
-
The veterinarian will conduct a clinical assessment to rule out other causes and provide supportive care if necessary.
-
-
Dose-Response Evaluation:
-
If the effects are observed at higher doses, consider including lower dose groups in subsequent studies to determine a no-observed-adverse-effect-level (NOAEL).
-
-
Documentation and Reporting:
-
Record the time of onset, duration, and severity of the clinical signs for each affected animal.
-
Report the adverse event to your Institutional Animal Care and Use Committee (IACUC) in accordance with institutional policies.
-
Troubleshooting Guide 2: Unexpected Morbidity or Mortality
Issue: An unexpected death or severe illness is observed in an animal receiving this compound.
Troubleshooting Protocol:
-
Immediate Action:
-
If an animal is found dead, a full necropsy should be performed by a qualified veterinary pathologist to determine the cause of death.
-
For a moribund animal, euthanasia and a subsequent necropsy are recommended.
-
-
Review of Procedures:
-
Conduct a thorough review of all experimental procedures, including dosing, animal handling, and housing conditions, to identify any potential contributing factors.
-
-
Dose Evaluation:
-
The observed toxicity may be dose-related. An immediate review of the dosing regimen is warranted.
-
-
IACUC and Veterinary Notification:
-
Promptly report the incident to the IACUC and the veterinary staff as per institutional guidelines.
-
Data Presentation
Table 1: Hypothetical Dose-Range Finding Study - Summary of CNS-Related Clinical Observations in Rats (n=5/sex/group) within 4 hours post-dose
| Dose Group (mg/kg) | Sedation (Incidence) | Ataxia (Incidence) | Ataxia (Severity Score*) |
| Vehicle Control | 0/10 | 0/10 | 0.0 |
| 10 | 1/10 | 0/10 | 0.0 |
| 30 | 4/10 | 2/10 | 1.5 |
| 100 | 10/10 | 8/10 | 3.2 |
*Severity Score: 0 = None, 1 = Mild, 2 = Moderate, 3 = Marked, 4 = Severe
Experimental Protocols
Protocol 1: Rodent Safety Pharmacology and Toxicology Study
-
Species: Sprague-Dawley Rat
-
Sex: Male and Female
-
Age: 6-8 weeks at the start of the study
-
Group Size: 10/sex/group for toxicology, 5/sex/group for safety pharmacology
-
Dose Levels: Vehicle control, Low, Mid, and High doses
-
Route of Administration: Oral gavage (or as appropriate for the research)
-
Duration: 28 days
-
Methodology:
-
Acclimation: Animals are acclimated for at least 5 days before the start of the study.
-
Dosing: Animals are dosed once daily at approximately the same time each day.
-
Clinical Observations: Detailed clinical observations are performed at least twice daily. A functional observational battery (FOB) is conducted at pre-dose and at the time of anticipated peak plasma concentration at specified intervals.
-
Body Weight and Food Consumption: Recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: A full necropsy is performed on all animals. A comprehensive list of tissues is collected and preserved. Histopathological examination is conducted on all tissues from the control and high-dose groups, and any target organs identified are examined in the lower dose groups.
-
Protocol 2: Non-Rodent Toxicology Study
-
Species: Beagle Dog
-
Sex: Male and Female
-
Age: Approximately 6-9 months at the start of the study
-
Group Size: 4/sex/group
-
Dose Levels: Vehicle control, Low, Mid, and High doses
-
Route of Administration: Oral capsule (or as appropriate)
-
Duration: 28 or 90 days
-
Methodology:
-
Acclimation: Animals are acclimated for at least two weeks.
-
Dosing: Once daily administration.
-
Clinical Observations: Performed at least twice daily.
-
Body Weight and Food Consumption: Recorded weekly.
-
Cardiovascular Assessment: Electrocardiograms (ECGs) and blood pressure measurements are taken at pre-dose and specified time points post-dose.
-
Ophthalmology: Ophthalmic examinations are conducted prior to the study and at termination.
-
Clinical Pathology: Blood and urine samples are collected at regular intervals throughout the study and at termination.
-
Necropsy and Histopathology: A full necropsy and histopathological examination are conducted as described for the rodent study.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical toxicology study workflow.
Caption: Troubleshooting CNS-related side effects.
Validation & Comparative
A Tale of Two Targets: A Comparative Guide to Irafamdastat and the FASN Inhibitor TVB-2640
For researchers, scientists, and drug development professionals, a critical aspect of pioneering new therapies is the careful selection and understanding of molecular targets. This guide provides a detailed comparison of two distinct investigational drugs, Irafamdastat and TVB-2640, highlighting their fundamentally different mechanisms of action and therapeutic applications. While both molecules are involved in lipid metabolism, they engage disparate pathways, a crucial distinction for targeted drug development.
Initially conceived as a comparison between two Fatty Acid Synthase (FASN) inhibitors, this guide clarifies a common misconception. This compound (BMS-986368) is not a FASN inhibitor but a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1][2] In contrast, TVB-2640 (Denifanstat) is a potent and selective inhibitor of FASN.[3][4] This guide will first elucidate the distinct pathways these drugs target and then provide a comprehensive overview of the well-documented FASN inhibitor, TVB-2640, including its performance data and experimental methodologies.
Section 1: Delineating the Mechanisms of Action
The therapeutic strategies of this compound and TVB-2640 are fundamentally different, targeting separate enzymatic systems involved in lipid signaling and synthesis.
This compound: Modulating the Endocannabinoid System
This compound's targets, FAAH and MAGL, are key enzymes responsible for the degradation of endocannabinoids, such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). By inhibiting these enzymes, this compound increases the levels of these endogenous signaling lipids, which in turn modulate cannabinoid receptors (CB1 and CB2). This mechanism is being explored for its potential therapeutic effects in neurological and psychiatric disorders, including epilepsy.[1][2]
TVB-2640: Disrupting De Novo Lipogenesis
TVB-2640, on the other hand, directly inhibits Fatty Acid Synthase (FASN), a critical enzyme in the de novo synthesis of fatty acids, primarily palmitate. Many cancer cells and cells in certain metabolic diseases exhibit upregulated FASN activity to meet the high demand for lipids for membrane formation, energy storage, and signaling.[4][5] By blocking FASN, TVB-2640 aims to starve cancer cells of essential building blocks and disrupt oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.[3] This approach is being actively investigated in various cancers and in non-alcoholic steatohepatitis (NASH).[6][7][8]
Section 2: A Deep Dive into the FASN Inhibitor TVB-2640 (Denifanstat)
As the leading FASN inhibitor in clinical development, TVB-2640 has a substantial body of preclinical and clinical data.
Performance and Efficacy of TVB-2640
TVB-2640 has demonstrated significant therapeutic potential in both oncology and metabolic diseases.
Oncology:
In clinical trials, TVB-2640 has shown promising activity, particularly in combination with other anti-cancer agents. For instance, in a Phase II study for recurrent high-grade astrocytoma, the combination of TVB-2640 with bevacizumab resulted in a statistically significant improvement in progression-free survival at 6 months (PFS6) compared to historical bevacizumab monotherapy (31.4% vs. 16%).[9][10] The overall response rate (ORR) for the combination was 56%.[9][10] In a first-in-human study, TVB-2640, both as a monotherapy and in combination with paclitaxel, resulted in prolonged stable disease and confirmed partial responses across various tumor types, including KRAS-mutant non-small cell lung cancer (NSCLC), ovarian, and breast cancer.[11]
Non-Alcoholic Steatohepatitis (NASH):
In a Phase 2a trial (FASCINATE-1) in patients with NASH, TVB-2640 demonstrated a significant, dose-dependent reduction in liver fat.[7][8] After 12 weeks of treatment, the 50 mg dose group showed a mean relative liver fat reduction of 28.1%, compared to a 4.5% increase in the placebo group.[7] Furthermore, 61% of patients in the 50 mg group achieved a ≥30% relative reduction in liver fat, a clinically meaningful endpoint.[7][8] The treatment also led to improvements in markers of liver injury, inflammation, and fibrosis.[7][8]
Quantitative Data Summary
| Parameter | TVB-2640 (Denifanstat) | This compound (BMS-986368) | Reference |
| Primary Target(s) | Fatty Acid Synthase (FASN) | Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (MAGL) | [1][3] |
| Mechanism of Action | Inhibition of de novo fatty acid synthesis | Inhibition of endocannabinoid degradation | [2] |
| Therapeutic Areas | Oncology (various solid tumors), NASH | Neurology (e.g., Epilepsy) | [1][6] |
| IC50 (Human FASN) | 2.3 nM | Not Applicable | [3] |
| IC50 (Human FAAH) | Not Applicable | ≤ 100 nM | [1] |
| IC50 (Human MAGL) | Not Applicable | 100 nM - 1 µM | [1] |
| Clinical Trial Highlight: TVB-2640 in NASH (FASCINATE-1, Phase 2a) | Placebo | TVB-2640 (25 mg) | TVB-2640 (50 mg) | Reference |
| Mean Relative Change in Liver Fat | +4.5% | -9.6% | -28.1% | [7] |
| Patients with ≥30% Liver Fat Reduction | 11% | 23% | 61% | [7][8] |
| Clinical Trial Highlight: TVB-2640 in High-Grade Astrocytoma (Phase II) | TVB-2640 + Bevacizumab | Historical Bevacizumab Monotherapy | Reference |
| Progression-Free Survival at 6 Months (PFS6) | 31.4% | 16% | [9][10] |
| Overall Response Rate (ORR) | 56% | Not Directly Compared | [9][10] |
Section 3: Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assays used to characterize FASN inhibitors like TVB-2640.
FASN Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified FASN enzyme.
Methodology:
-
Human FASN enzyme is purified from a suitable expression system.
-
The enzymatic reaction is typically initiated by adding substrates acetyl-CoA and malonyl-CoA, along with the cofactor NADPH.[12][13]
-
The rate of FASN activity is measured by monitoring the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.
-
To determine the IC50, the assay is performed with a range of inhibitor concentrations.
-
The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO).
-
The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of a FASN inhibitor on the growth of cancer cell lines.
Methodology:
-
Cancer cells known to overexpress FASN (e.g., various breast, prostate, or lung cancer cell lines) are seeded in 96-well plates.
-
After allowing the cells to adhere, they are treated with various concentrations of the FASN inhibitor or a vehicle control.
-
The cells are incubated for a set period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo, which measures ATP content as an indicator of metabolically active cells.
-
The results are expressed as a percentage of the vehicle-treated control, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of a FASN inhibitor in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously injected with a suspension of human cancer cells to establish tumors.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the FASN inhibitor (e.g., TVB-2640) via a clinically relevant route of administration (e.g., oral gavage), while the control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Body weight and general health of the mice are also monitored to assess toxicity.
-
At the end of the study, tumors may be excised for further analysis, such as biomarker assessment (e.g., Ki-67 for proliferation, TUNEL for apoptosis).
Section 4: Visualizing the FASN Pathway
To understand the central role of FASN in cellular metabolism and how its inhibition impacts cancer cells, the following diagram illustrates the de novo fatty acid synthesis pathway and its downstream effects.
Caption: De Novo Fatty Acid Synthesis Pathway and Inhibition by TVB-2640.
Conclusion
In the landscape of targeted therapies, precision is paramount. While both this compound and TVB-2640 are promising investigational drugs targeting aspects of lipid metabolism, they operate in distinct biological contexts. This compound modulates the endocannabinoid system by preventing the breakdown of signaling lipids, with potential applications in neuroscience. Conversely, TVB-2640 is a potent inhibitor of FASN, a key enzyme in the synthesis of fatty acids, representing a targeted approach to disrupt the metabolic machinery of cancer cells and ameliorate metabolic diseases like NASH. For researchers and drug developers, understanding these fundamental differences is essential for advancing the right molecule for the right indication and ultimately, for delivering effective new medicines to patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Denifanstat | TVB-2640 | fatty acid synthase (FASN) inhibitor | CAS 1399177-37-7 | Nonalcoholic Steatohepatitis | Buy TVB2640 from Supplier InvivoChem [invivochem.com]
- 4. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fatty Acid Synthase: Structure, Function, and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 7. TVB-2640 (FASN Inhibitor) for the Treatment of Nonalcoholic Steatohepatitis: FASCINATE-1, a Randomized, Placebo-Controlled Phase 2a Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel, first-in-class, fatty acid synthase (FASN) inhibitor, TVB-2640 demonstrates clinically significant reduction in liver fat by MRI-PDFF, and ALT in NASH: a phase 2 randomized placebo controlled TRIAL (FASCINATE-1). [natap.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase II Investigation of TVB-2640 (Denifanstat) with Bevacizumab in Patients with First Relapse High-Grade Astrocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. grokipedia.com [grokipedia.com]
- 13. Fatty acid synthase - Wikipedia [en.wikipedia.org]
Validating FASN Inhibition: A Comparative Guide for Researchers
An Objective Analysis of Methodologies and a Review of Leading Inhibitors
For researchers in oncology and metabolic diseases, targeting Fatty Acid Synthase (FASN) presents a promising therapeutic avenue. FASN is a key enzyme responsible for the de novo synthesis of fatty acids, a process often upregulated in cancer cells to support rapid proliferation and membrane synthesis.[1][2] Inhibition of FASN can lead to cancer cell apoptosis and hinder tumor growth, making it a compelling target for drug development.[1][3]
This guide provides a comparative overview of experimental methods to validate FASN inhibition and presents data on several known FASN inhibitors.
Addressing the Role of Irafamdastat
Initial searches for "this compound" in the context of FASN inhibition did not yield direct evidence of this mechanism of action. Publicly available data and scientific literature primarily identify this compound (also known as BMS-986368) as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), with IC50 values of ≤ 100 nM for human FAAH and 100 nM - 1 μM for human MAGL.[4][5] Its development has been focused on its antiepileptic and stress-reducing effects. While both FASN and FAAH/MAGL are involved in lipid metabolism, they represent distinct pathways. There is currently no widely available scientific literature to support that this compound is a direct inhibitor of FASN.
Therefore, this guide will focus on established FASN inhibitors to illustrate the validation process.
The FASN Pathway and Point of Inhibition
The synthesis of fatty acids is a multi-step process heavily reliant on the enzymatic activity of FASN. The pathway begins with the conversion of acetyl-CoA to malonyl-CoA, which then serves as a building block for the growing fatty acid chain. FASN catalyzes the subsequent elongation steps. Inhibition of FASN disrupts this entire process, leading to a deficit in necessary fatty acids for the cell and an accumulation of the substrate malonyl-CoA, which can have cytotoxic effects.[2]
Caption: The Fatty Acid Synthesis Pathway and the Role of FASN Inhibition.
Comparative Performance of FASN Inhibitors
A variety of compounds have been identified and developed as FASN inhibitors. Their efficacy is often compared based on their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The lower the IC50 value, the more potent the inhibitor.
| Inhibitor | Type | Target Domain | FASN IC50 | Cellular Palmitate Synthesis IC50 | Reference |
| TVB-3166 | Reversible, Selective | Not Specified | 42 nM | 81 nM | [6] |
| TVB-3664 | Reversible, Selective | Not Specified | 18 nM (human), 12 nM (mouse) | Not Specified | [7] |
| Orlistat | Irreversible | Thioesterase | Not Specified | 145.25 µM (Y79 cells) | [8][9] |
| Cerulenin | Irreversible | Ketoacyl Synthase | Not Specified | 3.54 µg/ml (Y79 cells) | [8] |
| C75 | Irreversible | Not Specified | Not Specified | 35 µM (PC3 cells) | [7] |
| Fasnall | Selective | Not Specified | 3.71 µM (purified human FASN) | 147 nM (tritiated acetate (B1210297) incorporation) | [3] |
| Compound 41 | Reversible | Thioesterase | 14.58 µM (FASN-TE) | Not Specified | [10] |
Experimental Protocols for Validating FASN Inhibition
Validating the efficacy of a potential FASN inhibitor requires a multi-faceted approach, combining biochemical assays with cell-based functional assays.
FASN Enzyme Activity Assay (NADPH Oxidation Assay)
Principle: FASN-catalyzed fatty acid synthesis consumes NADPH. The rate of NADPH oxidation, which can be measured by the decrease in absorbance at 340 nm, is directly proportional to FASN activity.
Protocol:
-
Prepare a reaction buffer containing phosphate (B84403) buffer, acetyl-CoA, and NADPH.
-
Add the purified FASN enzyme or cell lysate containing FASN to the reaction buffer.
-
Add varying concentrations of the test inhibitor (e.g., this compound analog or other FASN inhibitors) to the reaction mixture.
-
Initiate the reaction by adding malonyl-CoA.
-
Measure the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADPH oxidation and determine the IC50 of the inhibitor.[11]
Cell Viability Assay
Principle: Inhibition of FASN is expected to decrease the viability of cancer cells that are dependent on de novo fatty acid synthesis.
Protocol:
-
Seed cancer cells (e.g., MCF-7, PC-3) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the FASN inhibitor for a specified period (e.g., 72 hours).
-
Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or use a commercial kit (e.g., CellTiter-Glo).
-
Measure the absorbance or luminescence according to the manufacturer's instructions.
-
Calculate the percentage of viable cells relative to an untreated control and determine the IC50 for cell viability.[8]
Apoptosis Assay (Annexin V/PI Staining)
Principle: FASN inhibition can induce apoptosis in cancer cells. This can be detected by flow cytometry using Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, which stains the DNA of necrotic cells).
Protocol:
-
Treat cancer cells with the FASN inhibitor at various concentrations.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.[10]
Experimental Workflow for FASN Inhibition Validation
The process of validating a novel FASN inhibitor typically follows a logical progression from biochemical assays to cell-based assays and finally to in vivo models.
Caption: A typical workflow for validating a novel FASN inhibitor.
Conclusion
The validation of FASN inhibition is a critical step in the development of new anticancer therapies. While this compound's primary role appears to be in a different area of lipid metabolism, the methodologies outlined in this guide provide a robust framework for assessing the efficacy of true FASN inhibitors. By employing a combination of biochemical and cell-based assays, researchers can confidently characterize the potency and cellular effects of novel compounds targeting the FASN pathway.
References
- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Acid Synthase (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 8. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of FASN inhibition on the growth and metabolism of a cisplatin‐resistant ovarian carcinoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]
Irafamdastat: A Comparative Analysis of a Dual FAAH/MAGL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Irafamdastat (BMS-986368), a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL). The following sections detail its in-vitro potency in comparison to selective inhibitors, outline the experimental protocols for key enzymatic assays, and visualize the relevant signaling pathways and experimental workflows.
Data Presentation: In-Vitro Inhibitory Potency
This compound demonstrates potent inhibition of both human and rat FAAH and MAGL enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and, for comparative purposes, two selective inhibitors: AM4303 for FAAH and AM4301 for MAGL. This data is crucial for assessing the dual-inhibition profile of this compound.
| Compound | Target Enzyme | Species | IC50 (nM) |
| This compound (AM4302) | FAAH | Human | 60 |
| FAAH | Rat | 31 | |
| MAGL | Human | 41 | |
| MAGL | Rat | 200 | |
| AM4303 | FAAH | Human | 2 |
| FAAH | Rat | 1.9 | |
| AM4301 | MAGL | Human | 8.9 |
| MAGL | Rat | 36 |
Note: Data for AM4302 (this compound), AM4301, and AM4303 is derived from in-vitro studies. A broader cross-reactivity profile of this compound against a wider panel of enzymes and receptors is not extensively available in the public domain.
Experimental Protocols
The following are detailed methodologies for the in-vitro enzymatic assays used to determine the inhibitory potency of compounds like this compound.
Fluorometric FAAH Inhibition Assay
This assay quantifies the activity of FAAH by measuring the hydrolysis of a fluorogenic substrate.
-
Principle: FAAH cleaves a specific substrate, such as arachidonoyl-7-amino, 4-methylcoumarin (B1582148) amide (AAMCA), to release the highly fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to the FAAH activity.
-
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AAMCA)
-
Test compound (this compound or comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a fixed amount of the FAAH enzyme to each well of the microplate.
-
Add the diluted test compound to the respective wells and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex/Em = 360/460 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
Fluorometric MAGL Inhibition Assay
This assay is designed to measure the inhibitory effect of compounds on MAGL activity using a fluorogenic substrate.
-
Principle: MAGL hydrolyzes a non-fluorescent monoacylglycerol substrate to produce a fluorescent product. The presence of an inhibitor reduces the rate of this reaction.
-
Materials:
-
Recombinant human or rat MAGL enzyme
-
MAGL assay buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Fluorogenic MAGL substrate
-
Test compound (this compound or comparators) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Add a standardized amount of the MAGL enzyme to each well.
-
Add the various concentrations of the test compound to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Start the reaction by adding the fluorogenic MAGL substrate.
-
Measure the kinetic increase in fluorescence using a plate reader at the appropriate excitation and emission wavelengths for the generated fluorophore.
-
Calculate the reaction velocities and the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is then determined by non-linear regression analysis of the concentration-response data.
-
Mandatory Visualizations
Signaling Pathway of FAAH and MAGL Inhibition
The diagram below illustrates the central role of FAAH and MAGL in the endocannabinoid system and how their inhibition by this compound leads to the potentiation of endocannabinoid signaling.
Caption: FAAH and MAGL signaling pathway inhibition by this compound.
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines a typical workflow for assessing the cross-reactivity and selectivity of a drug candidate like this compound.
Irafamdastat vs. Orlistat: A Comparative Analysis of FASN Inhibition Efficacy (A Necessary Clarification)
Initial reports comparing the efficacy of Irafamdastat and Orlistat in the inhibition of Fatty Acid Synthase (FASN) are based on a fundamental misunderstanding of this compound's mechanism of action. Our current understanding, based on available scientific literature, indicates that this compound is not a FASN inhibitor. Instead, it functions as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (B570770) (MAGL).
Therefore, a direct comparative guide on the FASN inhibition efficacy of these two compounds is not feasible. This guide will proceed by providing a comprehensive overview of Orlistat as a FASN inhibitor, including its mechanism of action, supporting experimental data, and detailed protocols, while clarifying the distinct therapeutic targets of this compound.
Orlistat: A Repurposed FASN Inhibitor
Orlistat, widely known as a gastrointestinal lipase inhibitor for the management of obesity, has been identified as a potent and irreversible inhibitor of FASN. This off-target effect has garnered significant interest in the field of oncology, as FASN is overexpressed in many cancer types and is considered a key enzyme in tumor cell growth and survival.
Mechanism of Action
Orlistat exerts its inhibitory effect on FASN by covalently binding to the serine residue within the active site of the thioesterase (TE) domain. The TE domain is responsible for the final step of fatty acid synthesis, which is the release of newly synthesized palmitate. By blocking the TE domain, Orlistat prevents the release of fatty acids, leading to the accumulation of acyl-ACP intermediates and ultimately inducing cellular apoptosis.
Signaling Pathway of FASN Inhibition by Orlistat
Caption: Orlistat inhibits the thioesterase domain of FASN, blocking palmitate synthesis and inducing apoptosis in cancer cells.
Quantitative Data on Orlistat's Efficacy
The following tables summarize the in vitro efficacy of Orlistat in inhibiting FASN activity and reducing cancer cell viability.
| Cell Line | Cancer Type | IC50 for Cell Viability (µM) | Citation |
| PC-3 | Prostate Cancer | Not specified | [1] |
| LNCaP | Prostate Cancer | > 100 | [1] |
| DU-145 | Prostate Cancer | > 100 | [1] |
| Endometrial Cancer (Primary Culture 1) | Endometrial Cancer | 25.4 | [2] |
| Endometrial Cancer (Primary Culture 2) | Endometrial Cancer | 146.4 | [2] |
| LN229 | Glioblastoma | 277.9 | [3] |
| Chronic Lymphocytic Leukemia (CLL) | Leukemia | 2.35 | [4] |
| Healthy B cells | Normal Cells | 148.5 | [4] |
| B16-F10 | Melanoma | ~250-500 | [5] |
| Cell Line | FASN Activity Inhibition | Orlistat Concentration (µM) | Duration of Treatment | Citation |
| PC-3 | ~75% reduction in fatty acid synthesis | 30 | 30 minutes | [1] |
| H441 | FASN activity decreased to 73 ± 6% | 30 | 24 hours | [6] |
| H1975 | FASN activity decreased to 76 ± 7% | 30 | 24 hours | [6] |
| NUGC-3 | 80% inhibition of fatty acid synthesis | 200 | 4 hours | [7] |
| HeLa | Complete inhibition | 50 | 120 minutes | [8] |
Experimental Protocols
FASN Activity Assay (Radiolabeling Method)
This protocol is a common method to assess the enzymatic activity of FASN in cell culture.
Objective: To quantify the rate of de novo fatty acid synthesis by measuring the incorporation of a radiolabeled precursor.
Materials:
-
Cancer cell lines (e.g., PC-3, H441)
-
Cell culture medium and supplements
-
Orlistat solution
-
[¹⁴C]acetate (radiolabeled precursor)
-
Scintillation cocktail
-
Scintillation counter
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvents (e.g., chloroform:methanol mixture)
Procedure:
-
Cell Culture: Plate cells in appropriate culture dishes and allow them to adhere and grow to a desired confluency.
-
Orlistat Treatment: Treat the cells with varying concentrations of Orlistat or a vehicle control for the desired duration.
-
Radiolabeling: Add [¹⁴C]acetate to the culture medium and incubate for a specific period to allow for its incorporation into newly synthesized fatty acids.
-
Cell Lysis and Lipid Extraction: Wash the cells with PBS and then lyse them. Extract the total lipids from the cell lysate using an appropriate solvent mixture.
-
Scintillation Counting: Add the lipid extract to a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated [¹⁴C]acetate is proportional to the FASN activity.
-
Data Analysis: Normalize the scintillation counts to the total protein concentration of the cell lysate to determine the specific FASN activity. Compare the activity in Orlistat-treated cells to the control to determine the percentage of inhibition.
Experimental Workflow for FASN Activity Assay
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Orlistat exerts anti-obesity and anti-tumorigenic effects in a transgenic mouse model of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Shifts Induced by Fatty Acid Synthase Inhibitor Orlistat in Non-small Cell Lung Carcinoma Cells Provide Novel Pharmacodynamic Biomarkers for Positron Emission Tomography and Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsu.edu [atsu.edu]
- 8. researchgate.net [researchgate.net]
A Tale of Two Inhibitors: A Comparative Analysis of Irafamdastat and C75 in Lipid Metabolism and Beyond
A direct head-to-head comparison of Irafamdastat and C75 is challenging due to their fundamentally different mechanisms of action. This compound modulates the endocannabinoid system by inhibiting fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), while C75 directly targets de novo lipogenesis by inhibiting fatty acid synthase (FASN). This guide, therefore, provides a comprehensive parallel analysis of these two molecules, detailing their biochemical properties, effects on distinct signaling pathways, and potential therapeutic applications for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. C75
| Feature | This compound | C75 |
| Primary Target(s) | Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) | Fatty Acid Synthase (FASN) |
| Mechanism of Action | Dual inhibitor of enzymes responsible for the degradation of endocannabinoids. | Irreversible inhibitor of the β-ketoacyl synthase domain of FASN; also stimulates Carnitine Palmitoyltransferase-1 (CPT-1). |
| Primary Pathway(s) Affected | Endocannabinoid Signaling Pathway | Fatty Acid Synthesis and Oxidation Pathways |
| Therapeutic Potential | Epilepsy, Anxiety, Neuroinflammation | Cancer, Obesity, Metabolic Disorders |
| Chemical Structure | Carbamate derivative | α-methylene-γ-butyrolactone |
Biochemical and Cellular Performance: A Quantitative Comparison
The following tables summarize the available quantitative data on the in vitro potency and cellular effects of this compound and C75.
Table 1: In Vitro Potency (IC50 Values)
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Human FAAH | Enzymatic Assay | ≤ 100 nM | [Not available] |
| Human MAGL | Enzymatic Assay | 100 nM - 1 μM | [Not available] | |
| C75 | FASN | Clonogenic Assay (PC3 cells) | 35 μM | [1] |
| FASN | Spheroid Growth Assay (LNCaP cells) | 50 μM | [2] | |
| FASN | FASN Inhibition in human A375 cells | 32.43 μM | [1] |
Table 2: Cellular Effects
| Compound | Cell Line | Effect | Assay | Observation | Reference |
| C75 | PC3 (Prostate Cancer) | Cytotoxicity | MTT Assay | IC50 of 35 μM at 24h | [2] |
| LNCaP (Prostate Cancer) | Inhibition of Spheroid Growth | Spheroid Growth Assay | IC50 of 50 μM | [2] | |
| Various Cancer Cells | Radiosensitization | Clonogenic Survival Assay | Enhances radiation-induced cell killing | [1] | |
| Monkey MA104 cells | Cytotoxicity | Not specified | TD50 = 28.5 μM | [1] |
Signaling Pathways and Mechanisms of Action
This compound and the Endocannabinoid System
This compound acts by inhibiting FAAH and MAGL, the primary enzymes responsible for the breakdown of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively. This inhibition leads to an accumulation of these endocannabinoids, thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other targets. This modulation of the endocannabinoid system is being explored for its therapeutic potential in neurological and psychiatric disorders.
C75: Targeting Fatty Acid Synthesis and Promoting Oxidation
C75 is a potent and irreversible inhibitor of FASN, a key enzyme in the de novo synthesis of fatty acids. By blocking FASN, C75 prevents the conversion of acetyl-CoA and malonyl-CoA into palmitate, a crucial building block for more complex lipids. This inhibition leads to an accumulation of malonyl-CoA, which would typically inhibit CPT-1, the rate-limiting enzyme in fatty acid oxidation. However, C75 has a dual mechanism of action, as it also directly stimulates CPT-1 activity. This simultaneous inhibition of fatty acid synthesis and stimulation of fatty acid oxidation has significant implications for cancer metabolism and energy homeostasis.
Experimental Protocols
Enzyme Inhibition Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against its target enzyme.
Protocol for FASN Inhibition Assay (adapted for C75):
-
Enzyme Preparation: Purify recombinant human FASN.
-
Reaction Mixture: Prepare a reaction buffer containing potassium phosphate (B84403) buffer (pH 7.0), EDTA, DTT, acetyl-CoA, and NADPH.
-
Inhibitor Preparation: Prepare serial dilutions of C75 in a suitable solvent (e.g., DMSO).
-
Assay Procedure:
-
Add the FASN enzyme to the reaction mixture.
-
Add the different concentrations of C75 or vehicle control.
-
Pre-incubate the mixture for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding malonyl-CoA.
-
Monitor the decrease in NADPH absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each C75 concentration compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the C75 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of a compound on cell viability.
Protocol:
-
Cell Seeding: Seed cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or C75) or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[3][4][5]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in a mixture of media and Matrigel) into the flank of each mouse.[6][7]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (this compound or C75) or vehicle control via a suitable route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule.
-
Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size or for a specified duration. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy of the compound.[6][7]
Pharmacokinetics and Toxicity
This compound: Limited publicly available data on the pharmacokinetics and toxicity of this compound. Further studies are required to fully characterize its absorption, distribution, metabolism, excretion (ADME), and safety profile.
C75: In vivo studies in mice have shown that C75 can cause significant weight loss, which is attributed to both reduced food intake and increased energy expenditure.[8] The anorectic effect is thought to be centrally mediated. No significant toxicity to normal tissues has been reported in some preclinical cancer models. However, the profound weight loss observed could be a limiting factor for its therapeutic use in cancer patients who often experience cachexia.
Conclusion and Future Directions
This compound and C75 represent two distinct and promising strategies for therapeutic intervention in different disease contexts. This compound's ability to modulate the endocannabinoid system opens up avenues for treating neurological and psychiatric conditions. C75's dual action on fatty acid metabolism makes it a compelling candidate for cancer and metabolic disease therapy.
Future research should focus on conducting direct comparative studies of these inhibitors in relevant disease models where both pathways may be dysregulated. For this compound, a thorough characterization of its pharmacokinetic and safety profile is crucial for its clinical translation. For C75, strategies to mitigate its weight-loss-inducing effects while retaining its anti-tumor activity would be a significant advancement. The continued exploration of these and other inhibitors targeting lipid metabolism will undoubtedly pave the way for novel and effective therapeutic interventions.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. researchhub.com [researchhub.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. benchchem.com [benchchem.com]
- 8. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
Examining the Reproducibility of Irafamdastat Experiments Across Different Laboratories
A Comparative Guide for Researchers and Drug Development Professionals
Irafamdastat, a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), is under investigation for a range of neurological disorders and, in combination with other agents, for certain cancers. For researchers and drug development professionals, understanding the reproducibility of experimental findings is paramount for building upon existing work and making informed decisions. This guide provides a comparative analysis of available data on this compound, focusing on its mechanism of action and preclinical findings, while highlighting the current landscape of its clinical development.
In Vitro Inhibition of FAAH and MAGL
This compound's primary mechanism of action is the dual inhibition of two key enzymes in the endocannabinoid system: FAAH and MAGL. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While comprehensive multi-laboratory reproducibility data from peer-reviewed publications remains limited, data from commercial suppliers provides an initial benchmark.
| Target Enzyme | Organism | IC50 Value | Source |
| Fatty Acid Amide Hydrolase (FAAH) | Human | ≤ 100 nM | MedchemExpress[1] |
| Monoacylglycerol Lipase (MAGL) | Human | 100 nM - 1 µM | MedchemExpress[1] |
Note: The data presented above is from a single commercial source and should be interpreted with caution. Independent verification from peer-reviewed studies is necessary for a robust assessment of reproducibility.
Signaling Pathways of FAAH and MAGL Inhibition
This compound's therapeutic potential stems from its ability to modulate the endocannabinoid system by preventing the breakdown of endogenous cannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). This leads to increased levels of these neurotransmitters, which in turn activate cannabinoid receptors (CB1 and CB2), influencing various physiological processes including pain, inflammation, and mood.
Below are diagrams illustrating the signaling pathways affected by the inhibition of FAAH and MAGL.
Preclinical Evidence
This compound has demonstrated therapeutic potential in preclinical models of neurological disorders.
Clinical Trials
This compound is currently being evaluated in several clinical trials for various indications. It is important to note that in some clinical trial registrations, this compound may be referred to by its development code, BMS-986368.
A separate compound, Iadademstat , which is an LSD1 inhibitor, is being investigated in combination with Gilteritinib , a FLT3 inhibitor, for the treatment of relapsed/refractory Acute Myeloid Leukemia (AML) in the FRIDA trial (NCT05546580).[2][3][4] It is crucial to distinguish between this compound and Iadademstat as they have different mechanisms of action. Gilteritinib works by inhibiting the FMS-like tyrosine kinase 3 (FLT3) receptor, a key driver in certain types of AML.[5][6][7][8][9]
Information on active clinical trials involving this compound (BMS-986368) includes:
-
Agitation in Alzheimer's Disease: A Phase 2 study is assessing the efficacy, safety, and tolerability of this compound for the treatment of agitation in participants with Alzheimer's disease.[10]
-
Spasticity in Multiple Sclerosis: A Phase 2 clinical trial is evaluating the efficacy, safety, and tolerability of this compound for the treatment of spasticity in participants with Multiple Sclerosis.[11]
As these trials are ongoing, detailed results and data for a reproducibility analysis are not yet publicly available.
Experimental Protocols
Detailed experimental protocols are essential for reproducing scientific findings. Below is a generalized workflow for assessing the in vitro inhibitory activity of a compound like this compound.
Detailed Methodologies: Specific protocols for the clinical trials mentioned are registered with the respective clinical trial identifiers (e.g., on ClinicalTrials.gov). These documents provide comprehensive details on inclusion/exclusion criteria, dosing regimens, and outcome measures. For preclinical studies, detailed methods would be found within the peer-reviewed publications, which are not yet available for this compound's specific quantitative data from multiple labs.
Conclusion
The available data on this compound provides a foundational understanding of its mechanism of action as a dual FAAH and MAGL inhibitor. However, a comprehensive assessment of the reproducibility of its experimental findings is currently hampered by the limited availability of publicly accessible, peer-reviewed data from multiple independent laboratories. The preliminary IC50 values from a commercial supplier offer a starting point, but further validation is crucial. As the ongoing clinical trials for Alzheimer's disease-related agitation and multiple sclerosis-associated spasticity progress, more data will become available, allowing for a more thorough analysis of its clinical efficacy and safety profile across different patient populations. For researchers, this highlights the importance of data sharing and publication to facilitate the critical process of scientific validation and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Study of Iadademstat and Gilteritinib in Patients With R/R AML With FMS-like Tyrosine Kinase Mutation (FLT3 Mut+) [clin.larvol.com]
- 3. FRIDA: Study of Iadademstat and Gilteritinib in Patients With R/R AML With FMS-like Tyrosine Kinase Mutation (FLT3 Mut+) (NCT05546580) [ancora.ai]
- 4. targetedonc.com [targetedonc.com]
- 5. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XOSPATA® (gilteritinib) Mechanism of Action (MOA) [xospatahcp.com]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Gilteritinib Fumarate? [synapse.patsnap.com]
- 9. jadpro.com [jadpro.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the NASH Landscape: A Comparative Guide to Irafamdastat and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
The quest for an effective treatment for non-alcoholic steatohepatitis (NASH) has led to a dynamic and complex clinical trial landscape. While numerous therapeutic agents are under investigation, definitive successes have been elusive. This guide provides a comparative overview of the available clinical trial data for prominent NASH drug candidates and introduces Irafamdastat, a novel agent with a distinct mechanism of action, in the context of the current therapeutic pipeline.
This compound: A Novel Approach to NASH
This compound (formerly BMS-986368) is an investigator drug that acts as a dual inhibitor of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL). This mechanism of action is being explored for its potential to address the inflammatory and metabolic dysregulation characteristic of NASH. By inhibiting FAAH and MAGL, this compound may modulate the endocannabinoid system and related lipid signaling pathways, which are implicated in liver inflammation and fibrosis.
Currently, there is a lack of publicly available clinical trial data for this compound specifically in the context of NASH. Phase 1 trials in healthy volunteers have been completed, and Phase 2 trials are underway for other indications, including Alzheimer's Disease and Multiple Sclerosis. The scientific community awaits the release of data from NASH-specific trials to evaluate its potential efficacy and safety in this patient population.
Comparative Analysis of Alternative NASH Therapies
To provide a benchmark for the evaluation of future this compound data, this guide summarizes the clinical trial results for several other key therapeutic agents that have been investigated for NASH. The following tables present a quantitative comparison of their performance in pivotal clinical trials.
Histological Improvement in NASH
A primary endpoint in many NASH clinical trials is the improvement in the NAFLD Activity Score (NAS) without the worsening of fibrosis. The NAS is a composite score that evaluates the degree of steatosis, lobular inflammation, and hepatocellular ballooning.
| Drug | Trial | Dosage | % of Patients with ≥2-point NAS Improvement (No Worsening of Fibrosis) | % of Placebo Patients with ≥2-point NAS Improvement (No Worsening of Fibrosis) | p-value |
| Obeticholic Acid | FLINT[1][2] | 25 mg | 45%[1] | 21%[1] | 0.0002[1] |
| Elafibranor (B1671153) | GOLDEN[3][4] | 120 mg | 19% (post-hoc)[4] | 12%[4] | 0.045[4] |
| Cenicriviroc (B192934) | CENTAUR[5] | 150 mg | Not Met (Primary Endpoint) | - | - |
| Selonsertib (B560150) | STELLAR-4[6][7][8] | 18 mg | 14.4% | 12.8% | 0.56[6] |
| Selonsertib | STELLAR-4[6][7][8] | 6 mg | 12.5% | 12.8% | 1.00[6] |
Improvement in Liver Fibrosis
Another critical endpoint in NASH trials is the improvement of liver fibrosis, a key predictor of long-term outcomes.
| Drug | Trial | Dosage | % of Patients with ≥1-stage Fibrosis Improvement (No Worsening of NASH) | % of Placebo Patients with ≥1-stage Fibrosis Improvement (No Worsening of NASH) | p-value |
| Obeticholic Acid | FLINT[1] | 25 mg | 35%[1] | 19%[1] | 0.04[1] |
| Obeticholic Acid | REGENERATE (Interim)[9] | 25 mg | 23.1%[9] | 11.9% | 0.0002[9] |
| Cenicriviroc | CENTAUR[5][10] | 150 mg | 20% (Year 1) | 10% (Year 1) | <0.05 |
| Selonsertib | STELLAR-4[6][7][8] | 18 mg | 14.4%[6] | 12.8%[6] | 0.56[6] |
| Selonsertib | STELLAR-4[6][7][8] | 6 mg | 12.5%[6] | 12.8%[6] | 1.00[6] |
Experimental Protocols
Understanding the methodologies of these key clinical trials is crucial for interpreting their results and for designing future studies.
FLINT Trial (Obeticholic Acid)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][2][11]
-
Participants: 283 adult patients with a liver biopsy showing definite or borderline NASH and a NAFLD Activity Score (NAS) of at least 4.[2][12]
-
Intervention: Patients were randomized to receive either 25 mg of obeticholic acid or a placebo daily for 72 weeks.[1]
-
Primary Outcome: Improvement in liver histology, defined as a decrease in the NAS by at least 2 points without any worsening of fibrosis.[2][12]
GOLDEN Trial (Elafibranor)
-
Study Design: An international, randomized, double-blind, placebo-controlled trial.[13]
-
Participants: 276 patients with biopsy-proven NASH without cirrhosis.[3]
-
Intervention: Patients were randomized to receive elafibranor 80 mg, 120 mg, or placebo daily for 52 weeks.[3][13]
-
Primary Outcome: Resolution of NASH without worsening of fibrosis.[13]
CENTAUR Trial (Cenicriviroc)
-
Study Design: A randomized, double-blind, multinational, phase 2b study.[5]
-
Participants: 289 adult subjects with NASH, a NAS ≥4, and liver fibrosis (stages 1-3).[5][10]
-
Intervention: Patients were randomly assigned to receive 150 mg of cenicriviroc or a placebo.[5]
-
Primary Outcome: A ≥2-point improvement in the NAS with no worsening of fibrosis at year 1.[5]
STELLAR-4 Trial (Selonsertib)
-
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[6]
-
Participants: 877 patients with compensated cirrhosis (F4) due to NASH.[6]
-
Intervention: Patients were randomized to receive selonsertib 18 mg, selonsertib 6 mg, or placebo once daily.[6]
-
Primary Outcome: A ≥ 1-stage histologic improvement in fibrosis without worsening of NASH at week 48.[6]
Visualizing the NASH Treatment Landscape
To further illustrate the complex interplay of factors in NASH and the points of intervention for these therapies, the following diagrams are provided.
Caption: Progression of NASH and targets of various therapeutic agents.
Caption: A generalized workflow for a NASH clinical trial.
References
- 1. Emerging role of obeticholic acid in the management of nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NIDDK Central Repository - The Farnesoid X Receptor Ligand Obeticholic Acid in NASH Treatment (FLINT) [repository.niddk.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Elafibranor - (GFT505) NASH Treatment - GOLDEN 505 Study & Commentary [natap.org]
- 5. A Randomized, Placebo-Controlled Trial of Cenicriviroc for Treatment of Nonalcoholic Steatohepatitis with Fibrosis - CENTAUR Study [natap.org]
- 6. gilead.com [gilead.com]
- 7. Gilead’s selonsertib fails in Phase III STELLAR-4study for NASH [clinicaltrialsarena.com]
- 8. fiercebiotech.com [fiercebiotech.com]
- 9. Obeticholic acid improves liver fibrosis and other histological features of nonalcoholic steatohepatitis (NASH) - The International Liver Congress™ 2019, EASL 2019 [2019.ilc-congress.eu]
- 10. Cenicriviroc Treatment for Adults With Nonalcoholic Steatohepatitis and Fibrosis: Final Analysis of the Phase 2b CENTAUR Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Elafibranor, an Agonist of the Peroxisome Proliferator-Activated Receptor-α and -δ, Induces Resolution of Nonalcoholic Steatohepatitis Without Fibrosis Worsening - PubMed [pubmed.ncbi.nlm.nih.gov]
Irafamdastat: A Comparative Analysis of a Novel Dual FAAH/MAGL Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Irafamdastat (also known as BMS-986368 and CC-97489) is an investigational oral drug candidate that functions as a dual inhibitor of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL).[1] Developed by Bristol-Myers Squibb, this molecule is currently undergoing clinical evaluation for its potential therapeutic effects in neurological and behavioral disorders.[1][2] This guide provides a comprehensive comparison of this compound with existing alternatives, supported by available data, and details relevant experimental methodologies.
Comparison with Alternatives
Direct comparative clinical trial data for this compound is not yet publicly available as the drug is in Phase 2 clinical trials.[2] However, a comparison can be drawn based on its novel mechanism of action against other investigational dual FAAH/MAGL inhibitors and approved treatments for its target indications: agitation in Alzheimer's disease and muscle spasticity in Multiple Sclerosis.
Mechanistic Comparison: Dual vs. Selective Inhibition
This compound's dual inhibition of both FAAH and MAGL represents a distinct therapeutic strategy within the endocannabinoid system. This contrasts with selective inhibitors that target only one of these enzymes. Preclinical studies on other dual inhibitors offer insights into the potential advantages and disadvantages of this approach.
| Target | Selective Inhibitor Examples | Dual Inhibitor Examples (Preclinical) | Rationale for Dual Inhibition | Potential Advantages | Potential Disadvantages |
| FAAH | PF-3845, URB597, AM4303 | JZL195, AM4302, this compound (BMS-986368) | Simultaneously increase levels of both anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG) for a broader therapeutic effect. | Potentially greater efficacy in conditions where both endocannabinoid pathways are implicated. | May have a different side effect profile compared to selective inhibitors. |
| MAGL | JZL184, AM4301 |
Comparison with Approved Treatments for Target Indications
Agitation in Alzheimer's Disease:
Currently approved treatments for agitation in Alzheimer's disease primarily consist of antipsychotics. This compound offers a novel mechanistic approach.
| Drug Class | Examples | Mechanism of Action | Potential Advantages of this compound |
| Atypical Antipsychotics | Brexpiprazole (Rexulti) | Modulation of serotonin (B10506) and dopamine (B1211576) receptors.[3] | A different mechanism of action may offer an alternative for patients who do not respond to or cannot tolerate antipsychotics. May have a different safety and tolerability profile. |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Increase levels of acetylcholine, a neurotransmitter involved in memory and thinking.[3][4] | Not typically used for agitation, but for cognitive symptoms. |
| NMDA Receptor Antagonist | Memantine | Blocks the effects of excess glutamate, a neurotransmitter that can lead to brain cell damage.[4] | Primarily for cognitive symptoms. |
Muscle Spasticity in Multiple Sclerosis:
The current standard of care for MS-related spasticity includes muscle relaxants and other symptomatic treatments.
| Drug Class | Examples | Mechanism of Action | Potential Advantages of this compound |
| Muscle Relaxants | Baclofen | Acts on the central nervous system to reduce muscle spasms.[5] | A novel mechanism targeting the endocannabinoid system may provide an alternative or adjunctive therapy. |
| Disease-Modifying Therapies (DMTs) | Interferons, Glatiramer acetate, Natalizumab, Ocrelizumab | Modulate the immune system to reduce the frequency and severity of MS relapses.[6][7][8] | DMTs address the underlying disease progression, while this compound would target a specific symptom (spasticity). |
Experimental Protocols
Detailed experimental protocols for this compound are proprietary. However, based on publicly available information on similar compounds, the following outlines general methodologies for key experiments.
In Vitro FAAH and MAGL Inhibition Assays
Objective: To determine the potency of a test compound (e.g., this compound) in inhibiting the enzymatic activity of FAAH and MAGL.
General Protocol:
-
Enzyme Source: Recombinant human FAAH and MAGL enzymes are used.
-
Substrate: A fluorogenic substrate is typically employed. For FAAH, this could be an anandamide analog that releases a fluorescent molecule upon cleavage. For MAGL, a similar approach with a 2-AG analog is used.
-
Assay Procedure:
-
The test compound is pre-incubated with the enzyme in a buffer solution.
-
The reaction is initiated by adding the substrate.
-
The increase in fluorescence over time, corresponding to enzyme activity, is measured using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated for various concentrations of the test compound. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits FAAH and MAGL, increasing endocannabinoids.
Caption: Preclinical to clinical development workflow for a novel drug.
Current Status and Future Directions
This compound is currently in Phase 2 clinical trials for agitation in participants with Alzheimer's Disease (NCT06808984) and for spasticity in participants with Multiple Sclerosis (NCT06782490).[9][10] The successful completion of these trials will be crucial in determining the efficacy, safety, and potential therapeutic role of this compound in comparison to existing treatments. The results will provide the much-needed quantitative data to fully assess its clinical potential. Researchers and clinicians await these outcomes to understand if this novel dual FAAH/MAGL inhibitor can offer a significant advancement in the management of these challenging neurological conditions.
References
- 1. BMS-986368 by Bristol-Myers Squibb for Epilepsy: Likelihood of Approval [pharmaceutical-technology.com]
- 2. BMS 986368 - AdisInsight [adisinsight.springer.com]
- 3. Alzheimer's: Medicines help manage symptoms and slow decline - Mayo Clinic [mayoclinic.org]
- 4. Alzheimer's Disease Treatment: Medications, Therapies, and Care [webmd.com]
- 5. Medications for MS: Dosage and side effects [medicalnewstoday.com]
- 6. MS Drugs: Disease-Modifying Drugs to Treat and Slow MS Progression [webmd.com]
- 7. droracle.ai [droracle.ai]
- 8. A Guide to Multiple Sclerosis Medications [verywellhealth.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Safety Operating Guide
Proper Disposal of Irafamdastat: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Irafamdastat are paramount to ensuring a secure laboratory environment and regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the compound as potentially hazardous, is essential. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, drawing upon best practices for handling similar chemical structures, including piperazine (B1678402) and trifluoromethoxy moieties.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to assume that this compound may possess hazardous properties. All personnel handling the compound should be equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against potential splashes and airborne particles. |
| Hand Protection | Nitrile or other chemical-resistant gloves | Prevents skin contact and potential absorption. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes the risk of inhaling airborne particles. |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is mandatory.
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials, weighing paper), and PPE, must be treated as hazardous waste.
-
Do not mix this compound waste with other waste streams to avoid potentially dangerous chemical reactions.
2. Waste Collection and Containment:
-
Solid Waste: Collect all solid waste, including residual powder and contaminated disposables, in a designated, robust, and sealable hazardous waste container. A high-density polyethylene (B3416737) (HDPE) container is a suitable option.
-
Liquid Waste: If this compound is in a solution, do not pour it down the drain. Absorb the liquid with an inert material such as vermiculite (B1170534) or sand and dispose of it as solid waste. For larger volumes of liquid waste, use a designated, leak-proof, and chemically compatible container.
-
"Empty" Containers: Any container that has held this compound should be considered hazardous waste unless properly decontaminated. A common procedure is a triple rinse with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate from this process must be collected as hazardous chemical waste.
3. Labeling and Storage:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and any other known identifiers such as its CAS number (2244136-58-9) or internal code (e.g., BMS-986368, CC-97489).
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
4. Institutional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated waste management department to arrange for the collection and disposal of the hazardous waste.
-
Provide a complete and accurate description of the waste to the EHS personnel.
-
The ultimate disposal method for fluorinated organic compounds like this compound is typically high-temperature incineration, which is necessary to break down the stable carbon-fluorine bonds.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound are publicly available, the procedures outlined above are based on established guidelines for the disposal of hazardous chemical waste in a laboratory setting. These protocols are derived from standard operating procedures recommended by occupational safety and environmental protection agencies.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Navigating the Safe Handling of Irafamdastat: A Precautionary Approach
Researchers, scientists, and drug development professionals handling Irafamdastat must operate with a high degree of caution due to the current absence of a publicly available, comprehensive Safety Data Sheet (SDS). In such instances, a conservative approach grounded in established laboratory safety principles is paramount. This guide provides essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Understanding this compound: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₁F₃N₄O₄ | PubChem |
| Molecular Weight | 438.4 g/mol | PubChem |
| Appearance | Solid (presumed) | General knowledge of similar compounds |
| Solubility | Not specified | - |
Personal Protective Equipment (PPE): A Comprehensive Strategy
Given the unknown hazard profile of this compound, a robust PPE protocol is the first line of defense. The following recommendations are based on a precautionary principle, assuming the compound could be hazardous.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | To prevent skin contact. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes or airborne particles. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of airborne particles. If a fume hood is not available, a properly fitted N95 respirator or higher may be considered after a risk assessment. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a well-ventilated, designated area away from incompatible materials.
-
The storage container should be clearly labeled with the compound's name and any known hazard information.
Handling and Use
-
All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation risk.
-
When weighing, use an enclosure or a powder-handling hood to contain airborne particles.
-
Avoid creating dust. If possible, handle in solution.
-
Prepare solutions in the fume hood.
Decontamination
-
All surfaces and equipment that come into contact with this compound should be decontaminated.
-
Use a suitable solvent (e.g., 70% ethanol) to wipe down surfaces, followed by a standard laboratory detergent.
Spill Response
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill generates dust.
-
For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Thoroughly decontaminate the spill area.
Disposal
-
All waste contaminated with this compound, including disposable PPE, should be considered hazardous waste.
-
Collect waste in clearly labeled, sealed containers.
-
Dispose of the waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
Logical Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for safely handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
